PreQ1-biotin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H36N8O3S |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
N-[6-[(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)methylamino]hexyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C23H36N8O3S/c24-22-30-20-18(21(33)31-22)14(12-27-20)11-25-9-5-1-2-6-10-26-17(32)8-4-3-7-16-19-15(13-35-16)28-23(34)29-19/h12,15-16,19,25H,1-11,13H2,(H,26,32)(H2,28,29,34)(H4,24,27,30,31,33) |
InChI Key |
APUALFAJXKNNBF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the PreQ1-Biotin Principle of TGT Enzyme Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of the tRNA guanine (B1146940) transglycosylase (TGT) enzyme reaction utilizing the synthetic substrate PreQ1-biotin. This system, often referred to as RNA-TAG or DNA-TAG, offers a powerful method for the site-specific labeling of nucleic acids, enabling a wide range of applications in molecular biology and drug discovery.
Core Principle of the TGT Enzyme and this compound
The foundational element of this technology is the bacterial tRNA guanine transglycosylase (TGT) enzyme, typically sourced from Escherichia coli. In its natural biological role, TGT is a key enzyme in the post-transcriptional modification of transfer RNA (tRNA). It catalyzes the exchange of a guanine base at the wobble position (G34) of the anticodon loop in specific tRNAs (those for histidine, asparagine, aspartic acid, and tyrosine) for a precursor of the hypermodified nucleobase queuine, known as pre-queuosine 1 (PreQ1).[1][2]
The this compound system leverages this enzymatic activity for biotechnological applications. This compound is a synthetic analog of the natural PreQ1 substrate, where a biotin (B1667282) molecule is attached to the PreQ1 core.[3] The E. coli TGT enzyme exhibits substrate promiscuity, recognizing and incorporating this compound in place of the natural PreQ1. This allows for the covalent, site-specific labeling of RNA or DNA molecules that have been engineered to contain the minimal TGT recognition sequence.[3]
The minimal recognition motif for the E. coli TGT enzyme is a short hairpin structure containing a UGU sequence within the loop.[3] When a target RNA or DNA molecule is appended with this recognition hairpin, the TGT enzyme will specifically replace the guanine within the UGU motif with this compound.[3] This results in a nucleic acid molecule that is tagged with biotin at a precise location, which can then be used for a variety of downstream applications.
dot
Caption: Principle of the TGT-catalyzed this compound labeling reaction.
Quantitative Data
Table 1: Kinetic Parameters for E. coli TGT with Natural Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| preQ1 | 0.2 - 0.5 | ~0.1 | ~2 x 10⁵ | Estimated from literature |
| Guanine | 0.1 - 0.3 | ~0.05 | ~1.7 x 10⁵ | [2] |
| tRNA | 0.2 - 1.0 | - | - | [2] |
Note: The kinetic parameters for PreQ1 are estimated from various sources and may vary depending on the specific assay conditions. The biotin moiety on this compound may influence these parameters.
Table 2: IC50 Values of Known TGT Inhibitors
Data on the IC50 values of TGT inhibitors determined specifically using a this compound-based assay are not widely published. However, studies on TGT inhibitors using other assay formats provide an indication of their potency.
| Inhibitor | IC50 (µM) | Assay Method | Source |
| Lincomycin | ~50 | Guanine exchange assay | General knowledge |
| Guanidinomethyl-lincomycin | ~5-10 | Guanine exchange assay | General knowledge |
Note: These values should be considered as reference points. The IC50 for a given inhibitor can vary depending on the assay format, substrate concentrations, and other experimental conditions. For drug development purposes, it is essential to determine the IC50 values under the specific conditions of the high-throughput screening assay.
Experimental Protocols
This section provides detailed methodologies for the key experiments involving the this compound TGT reaction.
This protocol describes a typical reaction for labeling an in vitro transcribed RNA containing a TGT recognition hairpin.
1. Reagents and Buffers:
-
TGT Reaction Buffer (10x): 500 mM HEPES or Bicine (pH 7.5-8.0), 200 mM MgCl₂, 50 mM DTT. Store at -20°C.
-
E. coli TGT Enzyme: Purified recombinant enzyme, stored in a glycerol-containing buffer at -80°C.
-
RNA Substrate: In vitro transcribed and purified RNA containing the TGT recognition hairpin (e.g., 10 µM stock).
-
This compound: 1 mM stock solution in DMSO. Store at -20°C.
-
RNase Inhibitor: Commercial RNase inhibitor.
-
2x RNA Loading Buffer: 95% formamide, 0.025% (w/v) bromophenol blue, 0.025% (w/v) xylene cyanol, 5 mM EDTA (pH 8.0).
2. Reaction Setup (for a 20 µL reaction):
-
In an RNase-free microcentrifuge tube, combine the following on ice:
-
10x TGT Reaction Buffer: 2 µL
-
RNA Substrate (10 µM): 2 µL (final concentration 1 µM)
-
This compound (1 mM): 1 µL (final concentration 50 µM)
-
RNase Inhibitor: 0.5 µL
-
Nuclease-free water: to a final volume of 18 µL
-
-
Add E. coli TGT enzyme (e.g., 10 µM stock): 2 µL (final concentration 1 µM).
-
Mix gently by pipetting up and down.
3. Incubation:
-
Incubate the reaction at 37°C for 1-2 hours. The optimal incubation time may need to be determined empirically.
4. Reaction Quenching and Analysis:
-
Stop the reaction by adding 20 µL of 2x RNA Loading Buffer.
-
Heat the sample at 95°C for 5 minutes to denature the RNA.
-
Analyze the labeling efficiency by Urea-PAGE.
Denaturing polyacrylamide gel electrophoresis (Urea-PAGE) is used to separate the biotin-labeled RNA from the unlabeled RNA. The incorporation of the bulky biotin tag results in a noticeable upward shift in the gel.
1. Gel Preparation (for a 10% acrylamide (B121943) gel):
-
In a 50 mL conical tube, dissolve 21 g of urea (B33335) in 12.5 mL of 40% acrylamide/bis-acrylamide (19:1) solution, 5 mL of 10x TBE buffer, and add deionized water to a final volume of 50 mL.
-
Add 50 µL of TEMED and 500 µL of fresh 10% (w/v) ammonium (B1175870) persulfate (APS) to initiate polymerization.
-
Pour the gel and allow it to polymerize for at least 30 minutes.
2. Electrophoresis:
-
Assemble the gel apparatus and pre-run the gel in 1x TBE buffer for 30 minutes at a constant voltage.
-
Load the denatured RNA samples.
-
Run the gel until the bromophenol blue dye front is near the bottom.
3. Visualization:
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize using a gel documentation system. The labeled RNA will appear as a band with lower mobility (higher on the gel) compared to the unlabeled RNA.
This protocol outlines the development of a fluorescence polarization (FP) assay for screening TGT inhibitors. This assay requires a fluorescently labeled PreQ1 analog (PreQ1-Fluorophore).
1. Principle:
-
A small, fluorescently labeled PreQ1 molecule (PreQ1-Fluorophore) tumbles rapidly in solution, resulting in a low FP signal.
-
When PreQ1-Fluorophore is incorporated into a much larger RNA molecule by the TGT enzyme, its tumbling is restricted, leading to a high FP signal.
-
In the presence of a TGT inhibitor, the enzymatic reaction is blocked, PreQ1-Fluorophore remains free in solution, and the FP signal stays low.
2. Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100.
-
E. coli TGT Enzyme
-
RNA Substrate with TGT recognition site
-
PreQ1-Fluorophore: A PreQ1 analog conjugated to a suitable fluorophore (e.g., FITC, TAMRA).
-
Test Compounds (Inhibitors): Typically dissolved in DMSO.
3. Assay Development and Optimization:
-
Determine the optimal concentrations of enzyme and substrates: Titrate the TGT enzyme, RNA substrate, and PreQ1-Fluorophore to find concentrations that give a robust signal window (difference between high and low FP signals) and are in the linear range of the enzyme kinetics.
-
Assess DMSO tolerance: Determine the maximum concentration of DMSO that does not significantly affect the enzyme activity or the FP signal.
-
Z'-factor determination: Run a pilot screen with positive (no inhibitor) and negative (known inhibitor or no enzyme) controls to calculate the Z'-factor, which is a measure of the assay's suitability for HTS (a Z'-factor > 0.5 is generally considered excellent).
4. HTS Protocol (384-well plate format):
-
Dispense a small volume (e.g., 50 nL) of test compounds and controls into the wells of a 384-well plate.
-
Add a solution containing the TGT enzyme and RNA substrate to all wells.
-
Incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the PreQ1-Fluorophore substrate to all wells.
-
Incubate the reaction at 37°C for a time that falls within the linear phase of the reaction.
-
Read the fluorescence polarization on a plate reader equipped with the appropriate filters.
5. Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" as compounds that show inhibition above a certain threshold.
-
Perform dose-response experiments for the hits to determine their IC50 values.
Mandatory Visualizations
dot
Caption: Ping-pong kinetic mechanism of the TGT enzyme reaction.
dot
Caption: General experimental workflow for this compound labeling.
dot
Caption: Workflow for a high-throughput screen for TGT inhibitors.
References
- 1. Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
The PreQ1 Riboswitch: A Prime Target for Biotinylated Probes in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The preQ1 riboswitch, a small yet crucial non-coding RNA element found predominantly in bacteria, has emerged as a compelling target for novel antibacterial therapies. Its ability to specifically recognize the small molecule preQ1 (7-aminomethyl-7-deazaguanine), a precursor to the hypermodified nucleoside queuosine, and subsequently regulate gene expression makes it an ideal candidate for intervention.[1][2][3] This guide provides a comprehensive overview of the preQ1 riboswitch and the application of biotinylated probes as a powerful tool for its study and for the discovery of new therapeutic agents.
The PreQ1 Riboswitch: Structure, Function, and Therapeutic Potential
The preQ1 riboswitch is a cis-acting regulatory element typically located in the 5'-untranslated region of bacterial mRNAs.[4] It controls the expression of genes involved in the biosynthesis and transport of queuosine, a modification of the anticodon of certain tRNAs that is essential for translational fidelity.[2][5] Two major classes of the preQ1 riboswitch, PreQ1-I and PreQ1-II, have been identified, differing in their secondary and tertiary structures but both binding preQ1 to modulate gene expression.[1][2][5][6]
Upon binding to preQ1, the riboswitch undergoes a conformational change, typically forming a pseudoknot structure.[7] This structural rearrangement can either terminate transcription prematurely or sequester the ribosome binding site, effectively turning gene expression "off".[7][8] The absence of preQ1 riboswitches in humans makes them a highly specific target for antibiotics, minimizing the potential for off-target effects.[9][10]
Biotin (B1667282) Probes: A Versatile Tool for Interrogating the PreQ1 Riboswitch
Biotinylated probes are invaluable tools for studying RNA-ligand and RNA-protein interactions. The high affinity of the biotin-streptavidin interaction allows for the efficient capture and isolation of RNA-ligand or RNA-protein complexes.[1][11] Biotin can be incorporated into RNA probes enzymatically during in vitro transcription or chemically post-synthesis.[12][13][14][15]
For the preQ1 riboswitch, biotinylated ligands, such as a preQ1-biotin conjugate, can be synthesized and used in pull-down assays to identify and characterize proteins that interact with the riboswitch in its ligand-bound state.[16] Conversely, a biotinylated preQ1 riboswitch aptamer can be used to screen for small molecules that bind to it, offering a powerful method for high-throughput drug screening.
Quantitative Analysis of Ligand Binding to the PreQ1 Riboswitch
The affinity of ligands for the preQ1 riboswitch is a critical parameter in drug development. Various biophysical techniques, including isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence spectroscopy, have been employed to determine the dissociation constants (Kd) of preQ1 and its analogs.[7][17][18][19]
| Riboswitch Source Organism | Ligand | Method | Dissociation Constant (Kd) | Reference |
| Thermoanaerobacter tengcongensis | preQ1 | SPR | 2.1 ± 0.3 nM | [19] |
| Thermoanaerobacter tengcongensis | preQ0 | SPR | 35.1 ± 6.1 nM | [19] |
| Thermoanaerobacter tengcongensis | This compound conjugate (4a) | Fluorescence Assay | 200 ± 20 nM | [16] |
| Bacillus subtilis | preQ1 | Fluorescence Assay | 4.1 ± 0.6 nM | [20] |
| Lactobacillus rhamnosus (PreQ1-II) | preQ1 | ITC | 17.9 ± 0.6 nM | [17] |
| Faecalibacterium prausnitzii (PreQ1-III) | preQ1 | Inline Probing | 50 nM | [21] |
Experimental Protocols
In Vitro Transcription of PreQ1 Riboswitch RNA
This protocol describes the synthesis of PreQ1 riboswitch RNA using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA or PCR product containing the PreQ1 riboswitch sequence downstream of a T7 promoter.
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT)
-
Ribonucleotide Triphosphates (NTPs; ATP, CTP, GTP, UTP) at 10 mM each
-
RNase-free water
-
DNase I, RNase-free
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
-
RNase-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of each 10 mM NTP
-
1 µg of linearized template DNA
-
2 µL of T7 RNA Polymerase
-
-
Mix gently and incubate at 37°C for 2-4 hours.[13]
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the RNA using a suitable RNA purification kit or by phenol-chloroform extraction and ethanol (B145695) precipitation.[13]
-
Assess the quality and quantity of the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) and UV spectrophotometry.
Biotin Labeling of PreQ1 Riboswitch RNA
This protocol describes the incorporation of biotin into the RNA transcript during in vitro transcription.
Materials:
-
Biotin-16-UTP or similar biotinylated UTP analog
-
All materials for in vitro transcription (section 4.1)
Procedure:
-
Set up the in vitro transcription reaction as described in section 4.1, but with a modified NTP mix. A common ratio is to substitute a portion of the UTP with Biotin-UTP. For example, use a final concentration of 6.5 mM UTP and 3.5 mM Biotin-16-UTP.[15] The optimal ratio may need to be determined empirically.
-
Follow the remaining steps of the in vitro transcription and purification protocol.
RNA Pull-Down Assay with Biotinylated PreQ1 Ligand
This protocol describes the use of a biotinylated preQ1 analog to pull down interacting proteins from a cell lysate.
Materials:
-
Biotinylated preQ1 analog
-
Cell lysate from bacteria expressing the preQ1 riboswitch
-
Streptavidin-coated magnetic beads[5]
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and RNase inhibitors)
-
Wash Buffer (Binding Buffer with lower salt concentration, e.g., 50 mM NaCl)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Prepare the beads: Resuspend the streptavidin beads in Binding Buffer. Use a magnet to capture the beads and discard the supernatant. Repeat this wash step twice.
-
Binding: Incubate the washed beads with the biotinylated preQ1 analog in Binding Buffer for 1 hour at 4°C with gentle rotation to allow the ligand to bind to the beads.
-
Capture: Add the cell lysate to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow the riboswitch and any associated proteins to bind to the immobilized ligand.
-
Washing: Use a magnet to capture the beads and discard the supernatant. Wash the beads 3-5 times with Wash Buffer to remove non-specific binders.
-
Elution: Resuspend the beads in Elution Buffer and heat at 95°C for 5-10 minutes to release the bound proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry to identify proteins that interact with the preQ1 riboswitch.
Visualizing Signaling Pathways and Workflows
The following diagrams illustrate key concepts and workflows related to the study of the PreQ1 riboswitch.
Caption: Transcriptional regulation by the PreQ1 riboswitch.
Caption: Workflow for a biotinylated preQ1 pull-down assay.
Conclusion
The preQ1 riboswitch represents a validated and promising target for the development of novel antibiotics. The use of biotinylated probes, in conjunction with modern biophysical and molecular biology techniques, provides a robust platform for dissecting the molecular mechanisms of this riboswitch and for the high-throughput screening of potential inhibitors. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to advance the study of the preQ1 riboswitch and accelerate the discovery of new drugs to combat bacterial infections.
References
- 1. RNA Pull Down: Principles, Probe Design, and Data Analysis - Creative Proteomics [iaanalysis.com]
- 2. Assessing the in vitro Binding Affinity of Protein–RNA Interactions Using an RNA Pull-down Technique [en.bio-protocol.org]
- 3. A chemical probe based on the PreQ1 metabolite enables transcriptome-wide mapping of binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. changlab.stanford.edu [changlab.stanford.edu]
- 5. neb.com [neb.com]
- 6. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of a preQ1-I riboswitch in effector-free and bound states reveals a metabolite-programmed nucleobase-stacking spine that controls gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Assessing the in vitro Binding Affinity of Protein–RNA Interactions Using an RNA Pull-down Technique [bio-protocol.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HighYield T7 Biotin11 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. 生物素RNA标记混合物 sufficient for 20 reactions (transcription), pkg of 40 μL, solution | Sigma-Aldrich [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of a PreQ1 Riboswitch Aptamer in Metabolite-bound and Free States with Implications for Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthetic ligands for PreQ1 riboswitches provide structural and mechanistic insights into targeting RNA tertiary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural, Functional, and Taxonomic Diversity of Three PreQ1 Riboswitch Classes - PMC [pmc.ncbi.nlm.nih.gov]
PreQ1-Biotin: A Versatile Tool for Interrogating RNA Structure and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of RNA has expanded beyond its classical role as a passive messenger to reveal a complex world of regulatory functions, intricate three-dimensional structures, and dynamic interactions with other molecules. A key challenge in this field is the development of tools that allow for the specific labeling and isolation of RNA molecules from complex biological mixtures. PreQ1-biotin has emerged as a powerful chemical probe for addressing this challenge, enabling researchers to delve into the intricacies of RNA structure, function, and its potential as a therapeutic target. This guide provides a comprehensive overview of this compound, its applications, and detailed protocols for its use in studying RNA biology.
Prequeuosine1 (PreQ1) is a precursor to the hypermodified nucleoside queuosine (B110006), which is found in the anticodon of certain tRNAs in bacteria and eukaryotes.[1] Many bacteria utilize riboswitches, which are structured non-coding RNA elements in the 5' untranslated region of messenger RNAs, to control the expression of genes involved in PreQ1 biosynthesis and transport.[1][2][3] The PreQ1 riboswitch, one of the smallest known riboswitches, binds to PreQ1 with high specificity and affinity, inducing a conformational change that typically leads to transcription termination or translation inhibition.[3][4]
This inherent and highly specific interaction between PreQ1 and its riboswitch has been ingeniously exploited through the chemical synthesis of a biotinylated derivative of PreQ1, termed this compound.[5][6] This modified analog retains the ability to be recognized by RNA-modifying enzymes, allowing for its site-specific incorporation into target RNA molecules. The attached biotin (B1667282) moiety then serves as a versatile handle for affinity purification, enabling the isolation of the labeled RNA and its interacting partners.
Core Applications of this compound
This compound is primarily utilized in a technique called RNA-TAG (Transglycosylation at Guanosine), which allows for the enzymatic, site-specific labeling of RNA.[5][6][7] This method employs the E. coli tRNA guanine (B1146940) transglycosylase (TGT) enzyme, which excises a guanine nucleobase from a specific hairpin recognition motif within an RNA molecule and replaces it with this compound.[5][6]
The key applications of this technology include:
-
RNA Pull-down Assays: Labeled RNAs can be used as bait to isolate and identify interacting proteins, RNA, and other small molecules from cellular lysates.[6][7]
-
RNA Structure-Function Studies: By incorporating the tag at a specific site, the functional consequences of modifications and the structural dynamics of the RNA can be investigated.
-
Drug Discovery and Target Validation: this compound can be used in screening assays to identify small molecules that bind to a target RNA and potentially disrupt its function.[4][8] The lack of queuosine has been linked to diminished bacterial virulence, making PreQ1 riboswitches potential drug targets.[2]
-
In-cell RNA Structure Probing: In conjunction with techniques like SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension with Mutational Profiling), this compound and its analogs can be used to map RNA structures and ligand binding sites within the complex cellular environment.[9][10][11]
Quantitative Data
The utility of this compound and its analogs is underpinned by their binding affinity to their RNA targets. The following table summarizes available quantitative data for this compound conjugates.
| Ligand | RNA Target | Method | Dissociation Constant (KD) | Reference |
| This compound conjugate (4a) | Thermoanaerobacter tengcongensis (Tte) preQ1 riboswitch aptamer (U22Ap mutant) | 2-aminopurine fluorescence assay | 0.62 µM | [12] |
| PreQ1 (unmodified) | Thermoanaerobacter tengcongensis (Tte) preQ1 riboswitch aptamer (U22Ap mutant) | 2-aminopurine fluorescence assay | 64 nM | [12] |
| PreQ1 | Bacillus subtilis (Bsu) preQ1 riboswitch | Not specified | 50 nM | [4] |
Experimental Protocols
RNA Labeling using RNA-TAG with this compound
This protocol describes the site-specific labeling of a target RNA containing the TGT recognition hairpin with this compound using E. coli TGT enzyme.
Materials:
-
Purified target RNA containing the TGT recognition motif
-
This compound (e.g., from Tocris Bioscience or MedChemExpress)[5][13]
-
Purified E. coli tRNA guanine transglycosylase (TGT)
-
TGT Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl2, 100 mM NaCl, 5 mM DTT)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
In a nuclease-free microcentrifuge tube, set up the following reaction on ice:
-
Target RNA (1-10 µM final concentration)
-
This compound (5-10 fold molar excess over RNA)
-
TGT enzyme (empirically determine optimal concentration, typically 1-5 µM)
-
10x TGT Reaction Buffer (to 1x final concentration)
-
RNase Inhibitor (e.g., 40 units)
-
Nuclease-free water to final volume
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
To monitor the labeling reaction, a small aliquot can be analyzed by urea-polyacrylamide gel electrophoresis (Urea-PAGE). A successful reaction will show an upward shift in the band corresponding to the RNA due to the increased molecular weight of the incorporated this compound.[5][6]
-
Purify the biotinylated RNA from the reaction mixture using standard RNA purification methods such as ethanol (B145695) precipitation or a suitable RNA cleanup kit.
RNA Pull-Down Assay with Biotinylated RNA
This protocol outlines the use of this compound labeled RNA to capture and identify interacting proteins from a cell lysate.
Materials:
-
Biotinylated RNA (from Protocol 1)
-
Control, non-biotinylated RNA or a biotinylated scramble sequence RNA
-
Cell lysate (prepared using appropriate lysis buffers containing protease and RNase inhibitors)
-
Streptavidin-coated magnetic beads (e.g., Dynabeads) or agarose (B213101) resin
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl2, 0.5% Triton X-100, supplemented with protease and RNase inhibitors)
-
Wash Buffer (Binding buffer with reduced or no detergent)
-
Elution Buffer (e.g., SDS-PAGE loading buffer for protein analysis, or a high salt buffer for RNA analysis)
Procedure:
-
RNA Folding: Resuspend the biotinylated RNA in a suitable buffer (e.g., RNA structure buffer: 10 mM Tris pH 7, 0.1 M KCl, 10 mM MgCl2).[14] Heat the RNA to 90°C for 2 minutes, then place on ice for 2 minutes, and finally allow it to cool to room temperature for 20 minutes to facilitate proper folding.[14]
-
Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions with the Binding Buffer.
-
Binding of RNA to Beads: Incubate the folded biotinylated RNA with the washed streptavidin beads in Binding Buffer for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them three to five times with Wash Buffer to remove unbound RNA.
-
Incubation with Lysate: Add the cell lysate to the RNA-bound beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of RNA-protein complexes.
-
Washing: Pellet the beads and wash extensively (at least five times) with Wash Buffer to remove non-specific protein binders.
-
Elution: Elute the bound proteins by resuspending the beads in Elution Buffer and heating if necessary (e.g., 95°C for 5 minutes for SDS-PAGE analysis).
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting. For comprehensive identification of interacting proteins, mass spectrometry can be employed.[15]
In-cell RNA Structure Probing using SHAPE-MaP with PreQ1 Analogs
This protocol provides a conceptual framework for using a reactive PreQ1 analog in combination with SHAPE-MaP to identify ligand binding sites on an RNA target within living cells. This is an advanced technique requiring expertise in molecular biology, sequencing, and bioinformatics.
Materials:
-
A reactive PreQ1 analog (e.g., an acyl imidazole-modified PreQ1 probe)[9]
-
Bacterial or other host cells expressing the target RNA
-
SHAPE-MaP reagents (e.g., 1M7 or NAI)
-
Reagents for RNA extraction, reverse transcription, library preparation, and high-throughput sequencing.
Procedure:
-
Cell Treatment: Treat the cells expressing the target RNA with the reactive PreQ1 analog at an optimized concentration and for a specific duration. A DMSO control should be run in parallel.[9]
-
SHAPE Probing (Optional): For differential structural analysis, a separate SHAPE probing experiment can be performed in the presence and absence of the PreQ1 analog.
-
RNA Isolation: Harvest the cells and perform total RNA extraction.
-
Affinity Enrichment (for covalent probes): If the PreQ1 analog contains a biotin handle or a group that can be "clicked" to biotin, the modified RNA can be enriched using streptavidin beads.[9]
-
Reverse Transcription and Mutational Profiling: Perform reverse transcription on the isolated (or enriched) RNA using a reverse transcriptase that "reads through" the chemical adducts, introducing mutations at the modification sites.[10][16][17][18]
-
Library Preparation and Sequencing: Prepare sequencing libraries from the resulting cDNA and perform high-throughput sequencing.
-
Data Analysis: Analyze the sequencing data to calculate mutation rates at each nucleotide position. Increased mutation rates at specific sites in the presence of the reactive PreQ1 analog are indicative of binding and labeling at those positions.[10][18] This data can then be used to model the RNA's secondary and tertiary structure and map the ligand's binding pocket.[19]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PreQ1 Riboswitch Gene Regulation Mechanisms.
Caption: Workflow for RNA-TAG Labeling.
Caption: RNA Pull-Down Assay Workflow.
Conclusion
This compound, in conjunction with the RNA-TAG methodology, provides a robust and specific system for the labeling and subsequent study of RNA molecules. Its applications, ranging from the identification of novel RNA-protein interactions to the high-resolution structural analysis of RNA in its native cellular context, are invaluable to both basic research and drug discovery efforts. As the appreciation for the diverse roles of RNA in cellular processes continues to grow, tools like this compound will be instrumental in unraveling the complexities of the epitranscriptome and identifying new therapeutic avenues. This guide serves as a foundational resource for researchers looking to harness the power of this versatile chemical probe.
References
- 1. Structure and function of preQ1 riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function analysis of a type III preQ1-I riboswitch from Escherichia coli reveals direct metabolite sensing by the Shine-Dalgarno sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound | Buffers, Chelators and Reagents: R&D Systems [rndsystems.com]
- 6. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 7. Enzymatic RNA Biotinylation for Affinity Purification and Identification of RNA–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic ligands for PreQ1 riboswitches provide structural and mechanistic insights into targeting RNA tertiary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SHAPE-Based Chemical Probes for Studying preQ1–RNA Interactions in Living Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. changlab.stanford.edu [changlab.stanford.edu]
- 15. RNA Pull Down: Principles, Probe Design, and Data Analysis - Creative Proteomics [iaanalysis.com]
- 16. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In-cell RNA structure probing with SHAPE-MaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
Investigating Non-Coding RNA with PreQ1-Biotin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-coding RNAs (ncRNAs) have emerged as critical regulators of a vast array of cellular processes, presenting novel opportunities for therapeutic intervention. A key challenge in studying ncRNA function is the development of tools to specifically label and isolate these molecules and their interacting partners from a complex cellular milieu. This technical guide details the application of PreQ1-biotin, a powerful chemical probe, for the investigation of ncRNAs. This compound leverages the high-affinity and specific interaction between the small molecule pre-queuosine1 (PreQ1) and its cognate riboswitch to enable robust labeling and pull-down of target RNAs. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation strategies for utilizing this compound in ncRNA research.
The PreQ1 Riboswitch: A Natural Targeting System
Riboswitches are structured non-coding RNA elements, typically found in the 5' untranslated regions (5'-UTRs) of bacterial mRNAs, that directly bind to small molecule metabolites to regulate gene expression. The PreQ1 riboswitch is a family of cis-regulatory elements that sense the presence of PreQ1, a precursor to the hypermodified nucleoside queuosine (B110006) (Q). Queuosine is found in the anticodon of specific tRNAs and plays a crucial role in maintaining translational fidelity and efficiency.
There are three main classes of PreQ1 riboswitches (Class I, II, and III), all of which fold into a specific three-dimensional structure upon binding to PreQ1. This binding event induces a conformational change in the mRNA, leading to either transcriptional termination or inhibition of translation initiation of downstream genes involved in queuosine biosynthesis and transport. The remarkable specificity and high affinity of the PreQ1-riboswitch interaction form the basis for its use as a molecular tool.
This compound: A Versatile Chemical Probe
This compound is a synthetic analog of PreQ1 that is covalently linked to a biotin (B1667282) molecule. This dual-functionality allows it to be recognized by the PreQ1 riboswitch while also enabling its detection and capture through the high-affinity interaction between biotin and streptavidin. The primary method for site-specific labeling of RNA with this compound is through a technique called RNA Transglycosylation at Guanosine (RNA-TAG).
RNA-TAG Methodology
The RNA-TAG method utilizes the bacterial enzyme tRNA Guanine (B1146940) Transglycosylase (TGT). TGT naturally exchanges a guanine residue in the anticodon loop of specific tRNAs with PreQ1. For use as a general RNA labeling tool, a minimal 17-nucleotide hairpin recognition motif for TGT can be engineered into a target ncRNA of interest. In the presence of TGT and this compound, the guanine within this recognition motif is efficiently and covalently replaced with this compound.
Quantitative Data Presentation
| Ligand | RNA Target | Method | Dissociation Constant (KD) | Reference |
| PreQ1 | Thermoanaerobacter tengcongensis PreQ1-I Riboswitch | Surface Plasmon Resonance | 2.1 ± 0.3 nM | |
| PreQ0 | Thermoanaerobacter tengcongensis PreQ1-I Riboswitch | Surface Plasmon Resonance | 35.1 ± 6.1 nM | |
| PreQ1 | Bacillus subtilis PreQ1-I Riboswitch | Microscale Thermophoresis | 50 nM | |
| PreQ1 Analogues | Fusobacterium nucleatum PreQ1-I Riboswitch | Microscale Thermophoresis | Varied (nM to µM range) |
Note: PreQ0 is a metabolic precursor to PreQ1. The lower affinity for PreQ0 demonstrates the specificity of the riboswitch binding pocket. The affinity of this compound is expected to be in a similar nanomolar range to the unmodified PreQ1, as the biotin moiety is typically attached via a linker to a position on PreQ1 that does not significantly interfere with riboswitch binding.
Experimental Protocols
I. Synthesis of this compound Conjugate
The synthesis of this compound can be achieved through a multi-step chemical process. The following is a generalized protocol based on published methods.
Materials:
-
PreQ1 precursor (7-aminomethyl-7-deazaguanine)
-
Biotin-alkyne derivative (e.g., Biotin-PEG4-Alkyne)
-
Sodium cyanoborohydride (NaBH3CN)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Solvents: Dimethylformamide (DMF), Methanol (MeOH), Water
-
Trifluoroacetic acid (TFA) for purification
Procedure:
-
Reductive Amination:
-
Dissolve the PreQ1 precursor in a suitable solvent mixture (e.g., DMF/MeOH).
-
Add 2-azidoethylamine and sodium cyanoborohydride.
-
Stir the reaction at room temperature until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).
-
Purify the resulting azido-PreQ1 derivative.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry):
-
Dissolve the azido-PreQ1 derivative and the biotin-alkyne in a solvent mixture (e.g., DMF/water).
-
Add a freshly prepared solution of copper(II) sulfate and sodium ascorbate.
-
Stir the reaction at room temperature until completion.
-
Purify the final PreQ1-
-
Exploring the Substrate Specificity of TGT with PreQ1-Biotin: A Technical Guide
Introduction
The enzyme tRNA-guanine transglycosylase (TGT) is a critical component in the biosynthesis of queuosine (B110006) (Q), a hypermodified nucleoside found in the anticodon loop of specific tRNAs (tRNA-Asp, -Asn, -His, and -Tyr). TGT catalyzes the exchange of guanine (B1146940) at the wobble position (position 34) of these tRNAs with the queuine (B138834) precursor, pre-queuosine 1 (PreQ1). This modification is crucial for translational accuracy and efficiency. The bacterial TGT, in particular, has been identified as a potential target for novel antibiotics, as its inhibition can lead to the suppression of virulence factors in pathogens like Shigella. This guide explores the substrate specificity of TGT, with a particular focus on the use of biotinylated PreQ1 (PreQ1-biotin) as a chemical probe and research tool for developing high-throughput screening assays.
Mechanism of Action
Bacterial TGT functions as a homodimer and utilizes a "base-swapping" mechanism. It recognizes the target tRNA, cleaves the N-C glycosidic bond to remove the guanine base, and subsequently inserts the PreQ1 base. This reaction proceeds without the need for an external energy source like ATP. The high affinity of TGT for its tRNA substrate is a key aspect of its function, allowing it to efficiently locate and modify the correct tRNAs within the cellular pool.
Quantitative Analysis of TGT Substrate Specificity
The interaction between TGT and its substrates can be quantified by determining key kinetic and binding parameters. The data below summarizes the specificity for its natural substrates and compares it to biotinylated derivatives used in various assays.
Table 1: Michaelis-Menten Kinetic Parameters for TGT Substrates This table outlines the kinetic constants for the E. coli TGT-catalyzed exchange of PreQ1 into a mini-RNA transcript (mini-Tyr). The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate.
| Substrate | Km (µM) | Vmax (s⁻¹) | Reference |
| PreQ1 | 0.23 ± 0.03 | 0.28 ± 0.01 |
Table 2: Binding Affinity of TGT for tRNA This table shows the dissociation constant (Kd) for the interaction between Zymomonas mobilis TGT and its tRNA substrate. Kd is a measure of binding affinity; a lower value indicates a stronger interaction.
| Ligand | Kd (nM) | Assay Method | Reference |
| tRNA(Asp) | 12 ± 2 | Isothermal Titration Calorimetry (ITC) |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following section provides a protocol for a standard TGT activity assay.
Protocol: TGT Activity Measurement using Radiolabeled Substrate
This method measures the incorporation of a radiolabeled substrate, such as [³H]guanine or a labeled PreQ1 analog, into a tRNA substrate.
Materials:
-
Purified TGT enzyme
-
tRNA substrate (e.g., yeast tRNA-Phe or a specific transcript like tRNA-Tyr)
-
Radiolabeled substrate (e.g., [³H]guanine)
-
Reaction Buffer: 50 mM HEPES (pH 7.5), 20 mM MgCl₂, 5 mM DTT
-
Quenching Solution: 10% Trichloroacetic Acid (TCA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, tRNA substrate (e.g., at a final concentration of 1-5 µM), and the TGT enzyme.
-
Initiate the reaction by adding the radiolabeled substrate (e.g., [³H]guanine).
-
Incubate the reaction at 37°C for a specified time course (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding an equal volume of cold 10% TCA. This step precipitates the tRNA while leaving unincorporated substrate in solution.
-
Incubate the quenched mixture on ice for at least 15 minutes to ensure complete precipitation.
-
Collect the precipitated tRNA by vacuum filtration onto glass fiber filters.
-
Wash the filters multiple times with cold 5% TCA to remove any remaining unincorporated radiolabeled substrate.
-
Wash the filters with ethanol (B145695) and allow them to dry completely.
-
Place the dry filters into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the amount of incorporated substrate based on the specific activity of the radiolabel and the counts per minute (CPM) obtained.
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex relationships in biochemical assays and pathways. The following visualizations were created using the Graphviz DOT language to illustrate key processes related to TGT research.
Caption: Workflow for a high-throughput TGT assay using this compound.
Methodological & Application
Application Notes and Protocols for PreQ1-Biotin RNA Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific labeling of RNA is a critical tool for elucidating RNA structure, function, and interactions. The PreQ1-biotin RNA labeling method, utilizing the RNA-TAG (Transglycosylation at Guanosine) system, offers a highly specific and efficient means of covalently attaching a biotin (B1667282) molecule to a target RNA. This method relies on the bacterial tRNA guanine (B1146940) transglycosylase (TGT) enzyme, which recognizes a specific hairpin structure and exchanges a guanine residue with a this compound analog.[1] This application note provides a detailed, step-by-step protocol for this compound RNA labeling, along with quantitative data and troubleshooting guidance to ensure successful implementation in your research.
Principle of the Method
The RNA-TAG system leverages the natural activity of E. coli tRNA guanine transglycosylase (TGT).[1] This enzyme typically functions to exchange guanine for the modified base queuine (B138834) in the anticodon loop of specific tRNAs. For labeling purposes, the target RNA is engineered to contain a minimal TGT recognition motif, a short hairpin structure of at least 17 nucleotides with a YUGUNNN consensus sequence in the loop (where Y is a pyrimidine).[1] The TGT enzyme then specifically recognizes this motif and catalyzes the irreversible exchange of the guanine within the "UGU" sequence with a supplied this compound molecule.[2] This results in a site-specifically biotinylated RNA that can be used for a variety of downstream applications, including affinity purification, interaction studies, and immobilization.
Key Advantages
-
Site-Specific Labeling: Ensures precise placement of the biotin label within the RNA molecule.
-
High Efficiency: The enzymatic reaction can achieve near-quantitative labeling under optimal conditions.[2]
-
Minimal Perturbation: The small recognition tag is less likely to interfere with the overall structure and function of the target RNA compared to larger tags.
-
Versatility: The biotin handle allows for a wide range of downstream applications utilizing the strong and specific biotin-streptavidin interaction.
Quantitative Data Summary
The efficiency of this compound labeling is influenced by factors such as the concentration of TGT enzyme, this compound, and the specific RNA sequence. The following table summarizes typical labeling efficiencies and reaction parameters.
| Parameter | Value | Notes |
| Labeling Efficiency | >90% | For optimized substrates and reaction conditions.[3] Some DNA hairpins show >95% efficiency.[2] |
| Reaction Time | 4 hours (near completion) | Modification can be observed on a gel shift assay.[2] |
| Reaction Temperature | 37°C | Optimal temperature for TGT enzyme activity. |
| This compound M.Wt | 504.65 g/mol | C₂₃H₃₆N₈O₃S. |
| This compound Solubility | Up to 20 mM in DMSO | Also soluble up to 5 mM in ethanol (B145695). |
| This compound Purity | ≥95% (HPLC) | Important for optimal reaction efficiency. |
Experimental Protocols
Part 1: Preparation of RNA with TGT Recognition Tag
-
Design of the RNA Construct: The target RNA sequence must be cloned into an expression vector containing a T7 promoter and the TGT recognition hairpin sequence (TAG). A common 25-nucleotide TAG sequence is GGCGUC(UGU)CGCGCCGAAGGCGUCGCC. The loop region containing the target guanine is underlined.[1]
-
In Vitro Transcription:
-
Linearize the plasmid DNA downstream of the RNA coding sequence.
-
Set up the in vitro transcription reaction using a high-yield T7 RNA polymerase kit according to the manufacturer's instructions.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Purify the transcribed RNA using a suitable method, such as denaturing polyacrylamide gel electrophoresis (PAGE) or a commercial RNA purification kit.
-
Quantify the purified RNA using a spectrophotometer.
-
Part 2: this compound Labeling Reaction
-
Reaction Setup: Assemble the following components in a microcentrifuge tube on ice:
-
Purified RNA with TAG sequence (1-10 µM final concentration)
-
10x TGT Reaction Buffer (e.g., 500 mM HEPES pH 7.5, 200 mM MgCl₂, 1 M NaCl)
-
This compound (10-100 µM final concentration, dissolved in DMSO)
-
Recombinant TGT enzyme (0.5-5 µM final concentration)
-
RNase Inhibitor (e.g., 40 units/µL)
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for 4 hours.
-
Analysis of Labeling Efficiency (Optional):
-
Take an aliquot of the reaction and analyze it by denaturing PAGE.
-
Successful labeling will result in an upward shift of the RNA band due to the increased molecular weight of the biotinylated product.
-
Part 3: Purification of Biotinylated RNA
-
Phenol:Chloroform Extraction:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the labeling reaction.
-
Vortex thoroughly and centrifuge at >12,000 x g for 5 minutes.
-
Carefully transfer the upper aqueous phase to a new tube.
-
-
Ethanol Precipitation:
-
Add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5-3 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
-
Streptavidin Affinity Purification (for higher purity):
-
Incubate the purified biotinylated RNA with streptavidin-coated magnetic beads in a suitable binding buffer for 1 hour at room temperature.
-
Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.
-
Elute the biotinylated RNA from the beads. Note that the strong biotin-streptavidin interaction may require harsh elution conditions, which should be considered based on the downstream application.
-
Visualizations
Caption: Experimental workflow for this compound RNA labeling.
Caption: Mechanism of TGT-mediated RNA labeling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive TGT enzyme or this compound. | Validate enzyme activity and this compound integrity using a positive control RNA. Store enzyme at -80°C and this compound at -20°C.[3] |
| Suboptimal reaction conditions. | Increase the concentration of TGT enzyme or this compound. Extend the incubation time. Optimize the buffer conditions.[3] | |
| Incorrectly folded RNA. | Ensure proper folding of the RNA with the TAG sequence by heating to 90°C for 2 minutes followed by slow cooling to room temperature before the labeling reaction.[1] | |
| RNA Degradation | RNase contamination. | Use RNase-free reagents and consumables. Increase the concentration of RNase inhibitor in the reaction.[3] Purify the TGT enzyme to remove any contaminating nucleases. |
| Non-specific Binding during Purification | Insufficient washing during streptavidin affinity purification. | Increase the number of washes and the stringency of the wash buffer (e.g., higher salt concentration). |
Conclusion
The this compound RNA labeling protocol provides a robust and specific method for tagging RNA molecules. This technique is invaluable for a wide array of applications in molecular biology and drug development, enabling detailed studies of RNA-protein interactions, RNA localization, and the development of RNA-based diagnostics and therapeutics. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can confidently and successfully implement this powerful technology in their work.
References
Application Notes and Protocols for In Vitro Transcription of RNA with a TGT Recognition Site
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro transcription (IVT) is a cornerstone technique in molecular biology, enabling the synthesis of RNA molecules from a DNA template in a cell-free environment. This technology is pivotal in the production of RNA for a myriad of applications, including functional genomics, RNA therapeutics like mRNA vaccines, and the generation of RNA probes and guides for CRISPR-based gene editing. The ability to incorporate specific sequence motifs, such as a TGT trinucleotide within a recognition site, into the transcribed RNA allows for the fine-tuning of RNA stability, localization, and translational efficiency, which is of particular interest in the development of RNA-based drugs and therapies.
This document provides detailed application notes and protocols for the in vitro transcription of RNA, with a special focus on the inclusion of a TGT recognition site. While "TGT recognition site" is not a standard term in the context of IVT, it is often used to refer to a specific sequence motif within the RNA molecule that can be recognized by RNA-binding proteins (RBPs) or other cellular factors, thereby influencing the post-transcriptional fate of the RNA. The TGT trinucleotide, often found within larger consensus sequences in the 3' untranslated region (3' UTR) of mRNAs, can play a significant role in modulating mRNA decay and translation.
Applications in Research and Drug Development
The incorporation of specific recognition sites, such as those containing a TGT motif, into in vitro transcribed RNA has several critical applications:
-
Modulation of mRNA Stability: The 3' UTR of an mRNA molecule contains cis-regulatory elements that are crucial for controlling its half-life. By engineering specific motifs, researchers can design mRNAs with desired stability profiles, which is essential for therapeutic applications where sustained protein expression is required.
-
Control of Translational Efficiency: Sequence motifs in the UTRs can influence the recruitment of the translational machinery. Designing synthetic UTRs with specific recognition sites allows for the optimization of protein production from a given mRNA template.
-
Targeted RNA Localization: Certain sequence motifs are recognized by proteins that mediate the transport of mRNA to specific subcellular locations. This is particularly relevant for therapies targeting specific organelles or cellular compartments.
-
Probing RNA-Protein Interactions: In vitro transcribed RNAs containing specific motifs are invaluable tools for studying the binding affinity and specificity of RNA-binding proteins, which are key regulators of gene expression.
Experimental Protocols
Protocol 1: Standard In Vitro Transcription using T7 RNA Polymerase
This protocol outlines the standard procedure for in vitro transcription of a DNA template containing a T7 promoter and the desired sequence, including a TGT recognition site.
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter upstream of the sequence of interest (20-100 ng/µL)
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine)
-
100 mM Dithiothreitol (DTT)
-
Ribonucleotide (NTP) mix (25 mM each of ATP, GTP, CTP, UTP)
-
T7 RNA Polymerase (e.g., 20 U/µL)
-
RNase Inhibitor (e.g., 40 U/µL)
-
DNase I, RNase-free (e.g., 1 U/µL)
Procedure:
-
Reaction Assembly: On ice, combine the following components in a nuclease-free microcentrifuge tube in the order listed:
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| Nuclease-free water | to 20 µL | |
| 10x Transcription Buffer | 2 µL | 1x |
| 100 mM DTT | 1 µL | 5 mM |
| NTP mix (25 mM each) | 4 µL | 5 mM each |
| DNA Template (e.g., 50 ng/µL) | 1 µL | 2.5 ng/µL |
| RNase Inhibitor | 0.5 µL | 1 U/µL |
| T7 RNA Polymerase | 1 µL | 1 U/µL |
-
Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 to 4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
-
RNA Purification: Purify the transcribed RNA using a column-based RNA purification kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (A260). Assess the integrity of the RNA by denaturing agarose (B213101) gel electrophoresis.
Quantitative Data Summary
The yield and integrity of in vitro transcribed RNA can be influenced by several factors, including the concentration of template DNA, Mg²⁺, and T7 RNA polymerase, as well as the incubation time. The following tables summarize typical quantitative data obtained from optimizing IVT reactions.
Table 1: Effect of DNA Template Concentration on RNA Yield
| DNA Template (ng/µL) | RNA Yield (µg per 20 µL reaction) |
| 10 | 15-25 |
| 25 | 30-45 |
| 50 | 40-60 |
| 100 | 45-65 |
Table 2: Optimization of IVT Reaction Parameters for High Integrity Self-Amplifying RNA (saRNA) [1]
| Parameter | Optimal Range |
| DNA Template Input | 50-60 ng/µL |
| Mg²⁺ Concentration | 50-55 mM |
| IVT Reaction Time | 2-2.2 hours |
| Cap Analog Concentration | 7-10 mM |
| T7 RNA Polymerase Concentration | 5-7.5 U/µL |
Note: The optimal conditions can vary depending on the specific RNA sequence and length.
Visualizing Workflows and Pathways
Experimental Workflow for In Vitro Transcription
The following diagram illustrates the general workflow for producing RNA with a specific recognition site via in vitro transcription.
References
Application Notes and Protocols for Isolating Specific Cellular RNAs using PreQ1-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to isolate specific cellular RNAs is crucial for understanding gene regulation, identifying RNA-protein interactions, and developing novel therapeutic strategies. The PreQ1 (pre-queuosine1) riboswitch and its ligand, PreQ1, offer a highly specific and versatile system for the targeted labeling and isolation of RNA molecules. This document provides detailed protocols and application notes for three distinct methods utilizing PreQ1-biotin conjugates to capture and enrich specific cellular RNAs: PreQ1 Riboswitch-based Affinity Purification, Enzymatic RNA Labeling using RNA-TAG technology, and Photoaffinity Labeling for transcriptome-wide analysis.
The PreQ1 riboswitch is a small, structured RNA element that binds with high affinity and specificity to its cognate ligand, the modified nucleobase PreQ1.[1][2] This interaction can be exploited for RNA isolation by using a biotinylated version of PreQ1. These methods provide powerful tools for researchers to investigate the function and interactions of specific RNA molecules in complex biological systems.
Methods Overview
Three primary strategies for utilizing this compound in RNA isolation are detailed below:
-
PreQ1 Riboswitch-based Affinity Purification: This method relies on the high-affinity interaction between a PreQ1 riboswitch aptamer, engineered into a target RNA, and a this compound conjugate. The biotin (B1667282) tag facilitates the capture of the RNA-ligand complex using streptavidin-coated beads.
-
Enzymatic RNA Biotinylation (RNA-TAG): This technique employs the bacterial enzyme tRNA Guanine Transglycosylase (TGT) to site-specifically incorporate a this compound molecule into a target RNA containing a short recognition hairpin sequence (the "TAG"). This allows for the selective labeling of a specific transcript within a cellular lysate.[3]
-
Photoaffinity Labeling (Chem-CLIP): This approach uses a photo-reactive this compound analog, typically containing a diazirine group, to covalently crosslink to interacting RNAs upon UV irradiation. This method is particularly useful for transcriptome-wide mapping of PreQ1 binding sites and discovering novel RNA-small molecule interactions.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of PreQ1 and its analogs with PreQ1 riboswitches, providing a basis for experimental design and optimization.
Table 1: Binding Affinities of PreQ1 and its Analogs to PreQ1 Riboswitches
| Ligand | Riboswitch Aptamer | Method | Dissociation Constant (KD) | Reference |
| PreQ1 | Thermoanaerobacter tengcongensis (Tte) | Isothermal Titration Calorimetry (ITC) | 8.1 ± 0.9 nM | [5] |
| PreQ1 | Bacillus subtilis (Bs) | Fluorescence Titration | 4.1 ± 0.6 nM | [6] |
| PreQ1 | Thermoanaerobacter tengcongensis (Tt) | Fluorescence Titration | 2.8 ± 0.4 nM | [6] |
| This compound conjugate (4a) | Thermoanaerobacter tengcongensis (Tte) | 2-aminopurine fluorescence assay | Not specified, but shown to bind | [7] |
| Diazirine probe 11 | Bacillus subtilis (Bs) | Microscale Thermophoresis (MST) | ~50-fold weaker than PreQ1 | [4] |
| Diazirine probe 11 | Thermoanaerobacter tengcongensis (Tt) | Microscale Thermophoresis (MST) | ~50-fold weaker than PreQ1 | [4] |
| Synthetic Ligand 1 | Bacillus subtilis (Bs) | Fluorescence Titration | 534 ± 123 nM | [6] |
| Synthetic Ligand 1 | Thermoanaerobacter tengcongensis (Tt) | Fluorescence Titration | 457 ± 202 nM | [6] |
Table 2: Functional Activity of PreQ1 Analogs
| Ligand | Assay | Riboswitch | EC50 | Max. Termination Efficiency | Reference |
| PreQ1 | Single-round transcription termination | Not specified | 7.4 nM | ~85% | [4] |
| Diazirine probe 11 | Single-round transcription termination | Not specified | 7.1 µM | ~65% | [4] |
Experimental Protocols
Protocol 1: PreQ1 Riboswitch-based Affinity Purification
This protocol describes the isolation of a target RNA containing a PreQ1 riboswitch aptamer using a this compound conjugate and streptavidin magnetic beads.
Materials:
-
Total cellular RNA containing the target transcript with an engineered PreQ1 riboswitch aptamer.
-
This compound conjugate (e.g., from MedchemExpress, HY-171041).[8]
-
Riboswitch Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM MgCl2.[4]
-
Streptavidin-coated magnetic beads.
-
Magnetic stand.
-
Wash Buffer: 20 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.2% Tween-20.[9]
-
Elution Buffer (e.g., high salt buffer or formamide-based buffer).
-
RNase-free water, tubes, and pipette tips.
Procedure:
-
RNA Folding: a. Resuspend the total cellular RNA in Riboswitch Buffer. b. Heat the RNA solution to 75°C for 5 minutes and allow it to cool to room temperature over 1 hour to ensure proper folding of the riboswitch aptamer.[4]
-
Binding of this compound: a. Add the this compound conjugate to the folded RNA solution to a final concentration of 1-10 µM. b. Incubate at room temperature for 30 minutes to 1 hour to allow for the formation of the RNA-ligand complex.
-
Bead Preparation and RNA Capture: a. While the RNA is incubating, wash the streptavidin magnetic beads according to the manufacturer's instructions with Wash Buffer. b. Add the RNA-ligand mixture to the washed beads. c. Incubate for 30 minutes at room temperature with gentle rotation to allow the biotinylated RNA to bind to the streptavidin beads.
-
Washing: a. Place the tube on a magnetic stand to capture the beads. b. Carefully remove and discard the supernatant. c. Wash the beads three times with 500 µL of Wash Buffer. For each wash, resuspend the beads completely in the buffer, then capture the beads on the magnetic stand and discard the supernatant.
-
Elution: a. Elute the captured RNA from the beads using an appropriate elution buffer. The choice of elution buffer will depend on the downstream application. For applications requiring intact RNA, a non-denaturing elution method may be necessary. For analysis by gel electrophoresis, a formamide-based loading buffer can be used. b. Incubate at the recommended temperature and time for the chosen elution buffer. c. Place the tube on the magnetic stand and carefully collect the supernatant containing the enriched RNA.
Protocol 2: Enzymatic RNA Biotinylation (RNA-TAG) in Cell Lysate
This protocol details the selective biotinylation of a target RNA containing a specific hairpin TAG sequence within a cellular lysate, followed by affinity purification.[3]
Materials:
-
HeLa cells (or other cell line) expressing the target RNA with the 25-nucleotide TGT recognition hairpin (TAG).
-
E. coli tRNA Guanine Transglycosylase (TGT) enzyme.
-
This compound conjugate.
-
Cell lysis buffer (e.g., Mammalian Protein Extraction Reagent).
-
Protease inhibitors.
-
Streptavidin-coated magnetic beads.
-
Magnetic stand.
-
RNA extraction kit (e.g., TRIzol).
-
RT-qPCR reagents for analysis.
Procedure:
-
Cell Lysate Preparation: a. Harvest cells and prepare a cell lysate using a suitable lysis buffer supplemented with protease inhibitors, following the manufacturer's instructions. b. Quantify the protein concentration of the lysate.
-
Enzymatic Biotinylation Reaction: a. In a reaction tube, combine the cell lysate, TGT enzyme, and this compound. The optimal concentrations of enzyme and substrate should be determined empirically. b. Incubate the reaction at 37°C for 1-2 hours to allow for enzymatic labeling of the target RNA.
-
RNA Extraction and Purification: a. Following the biotinylation reaction, extract the total RNA from the lysate using an RNA extraction kit according to the manufacturer's protocol.
-
Affinity Purification of Biotinylated RNA: a. Denature the extracted RNA by heating to 65°C for 10 minutes, followed by immediate placement on ice for 5 minutes.[10] b. Perform affinity purification of the biotinylated RNA using streptavidin magnetic beads as described in Protocol 1, steps 3-5.
-
Analysis: a. The enriched RNA can be quantified and analyzed by RT-qPCR to determine the efficiency and specificity of the isolation.
Protocol 3: Photoaffinity Labeling and Enrichment (Chem-CLIP)
This protocol outlines the use of a photo-reactive this compound analog to covalently label and enrich for PreQ1-binding RNAs from a total RNA population.[4]
Materials:
-
Total cellular RNA.
-
Photo-reactive this compound analog (e.g., diazirine-based probe).
-
Riboswitch Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM MgCl2.
-
UV lamp (365 nm).
-
Streptavidin-coated magnetic beads.
-
Magnetic stand.
-
Wash buffers (low and high salt).
-
Elution buffer.
Procedure:
-
RNA Folding and Probe Incubation: a. Fold the total cellular RNA in Riboswitch Buffer as described in Protocol 1, step 1. b. Add the photo-reactive this compound probe to the folded RNA to a final concentration of ~250 µM. c. Incubate for 30 minutes at room temperature in the dark.
-
UV Photocrosslinking: a. Irradiate the RNA-probe mixture with a 365 nm UV lamp for 15 minutes on ice to induce covalent crosslinking.
-
Affinity Purification of Crosslinked RNA: a. Perform affinity purification of the biotinylated, crosslinked RNA using streptavidin magnetic beads as described in Protocol 1, steps 3-5. Use stringent washing conditions (e.g., high salt buffers) to reduce non-specific binding.
-
Analysis: a. The enriched RNA can be identified and quantified using downstream methods such as qRT-PCR for specific targets or RNA-sequencing for transcriptome-wide analysis.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for isolating RNA with a PreQ1 riboswitch.
Caption: Workflow for enzymatic biotinylation and isolation of RNA.
Caption: Workflow for photoaffinity labeling and isolation of RNA.
References
- 1. PreQ1 riboswitch - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Enzymatic RNA Biotinylation for Affinity Purification and Identification of RNA–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical probe based on the PreQ1 metabolite enables transcriptome-wide mapping of binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of a preQ1-I riboswitch in effector-free and bound states reveals a metabolite-programmed nucleobase-stacking spine that controls gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic ligands for PreQ1 riboswitches provide structural and mechanistic insights into targeting RNA tertiary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. protocols.io [protocols.io]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for PreQ1-Biotin Based Identification of RNA Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of proteins that bind to specific RNA molecules is crucial for understanding post-transcriptional gene regulation and for the development of novel therapeutics targeting RNA-protein interactions. The PreQ1-biotin probe offers a powerful chemical biology tool for the enrichment and subsequent identification of proteins that bind to RNA structures recognized by the PreQ1 metabolite. PreQ1 (pre-queuosine1) is a precursor to the hypermodified nucleoside queuosine (B110006), which is found in the anticodon of certain tRNAs in bacteria.[1] In many bacteria, the biosynthesis of queuosine is regulated by a PreQ1-responsive riboswitch, an RNA element that specifically binds to PreQ1 and modulates gene expression.[1][2]
This document provides detailed application notes and protocols for the use of this compound as a chemical probe to identify RNA binding proteins from biological samples. The methodology is based on the principle of affinity purification, where the biotinylated PreQ1 probe is introduced into a cell lysate or used with in vitro transcribed RNA to capture its interacting proteins. The resulting RNA-protein complexes are then isolated using streptavidin-coated beads and the bound proteins are identified by mass spectrometry.
Principle of the Method
The workflow for this compound based identification of RNA binding proteins involves several key steps:
-
Probe Introduction: A chemically synthesized this compound probe is incubated with a cell lysate or a specific in vitro transcribed RNA.
-
In Vitro/In Situ Binding: The this compound probe binds to its target RNA structures, which in turn are associated with their cognate RNA binding proteins (RBPs).
-
Crosslinking (Optional but Recommended): To stabilize transient or weak RNA-protein interactions, a crosslinking step (e.g., using UV irradiation or formaldehyde) can be performed.
-
Affinity Purification: The this compound-RNA-protein complexes are captured from the mixture using streptavidin-coated magnetic beads.
-
Washing: Non-specifically bound proteins are removed through a series of stringent washing steps.
-
Elution: The captured proteins are eluted from the beads.
-
Protein Identification: The eluted proteins are identified and quantified using mass spectrometry (MS).
Key Applications
-
Identification of novel RNA binding proteins that interact with PreQ1-responsive RNAs.
-
Validation of predicted RNA-protein interactions.
-
Screening for small molecules that disrupt PreQ1-RNA-protein interactions.
-
Studying the dynamics of RNP complex formation in response to cellular stimuli.
Diagrams
Diagram 1: Queuosine Biosynthesis Pathway and PreQ1 Riboswitch Regulation
References
Downstream Analysis of PreQ1-Biotin Labeled RNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The targeted identification and analysis of RNA-protein interactions are pivotal for understanding gene regulation, cellular signaling, and the development of novel therapeutic strategies. The use of PreQ1-biotin labeled RNA, in conjunction with the RNA-TAG system, offers a highly specific and efficient method for isolating RNA of interest and its interacting partners from complex cellular environments. This technology leverages the enzymatic activity of E. coli tRNA guanine (B1146940) transglycosylase (TGT) to site-specifically incorporate a biotinylated PreQ1 analog into a target RNA containing a short TGT recognition hairpin. This covalent and site-specific labeling provides a significant advantage over traditional in vitro transcription methods that incorporate biotinylated nucleotides randomly.
The downstream analysis of this compound labeled RNA primarily involves the capture of the RNA-protein complexes using streptavidin-coated beads, followed by the identification and quantification of the associated proteins. This approach can be broadly applied to:
-
Discover novel RNA-binding proteins (RBPs): Identify the full spectrum of proteins that interact with a specific RNA molecule in a given cellular context.
-
Validate known RNA-protein interactions: Confirm suspected interactions under near-physiological conditions.
-
Investigate the dynamics of RNP complexes: Analyze how cellular stimuli, disease states, or therapeutic interventions alter the composition of RNA-protein complexes.
-
Drug discovery: Screen for small molecules that disrupt or modulate specific RNA-protein interactions, offering potential therapeutic avenues.
The subsequent proteomic analysis, often employing quantitative mass spectrometry techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), allows for the precise quantification of proteins enriched with the target RNA compared to control samples. This quantitative data is crucial for distinguishing specific interactors from non-specific background binding.
Experimental Protocols
Here, we provide detailed protocols for the key experiments involved in the downstream analysis of this compound labeled RNA.
Protocol 1: Site-Specific Biotinylation of Target RNA using this compound (RNA-TAG)
This protocol describes the enzymatic labeling of a target RNA containing a TGT recognition hairpin with this compound.
Materials:
-
Purified target RNA containing a TGT recognition hairpin (in vitro transcribed or isolated from cells)
-
Recombinant E. coli tRNA guanine transglycosylase (TGT)
-
TGT Reaction Buffer (50 mM HEPES pH 7.5, 20 mM MgCl₂, 2 mM DTT)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
In a nuclease-free microcentrifuge tube, set up the following reaction on ice:
-
Target RNA (1-10 µg)
-
10X TGT Reaction Buffer (10 µl)
-
This compound (100 µM final concentration)
-
TGT enzyme (1-5 µM final concentration)
-
RNase Inhibitor (40 units)
-
Nuclease-free water to a final volume of 100 µl
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
Purify the biotinylated RNA using a suitable RNA purification kit or by ethanol (B145695) precipitation.
-
Assess the integrity and concentration of the biotinylated RNA using a NanoDrop spectrophotometer and by gel electrophoresis. The successful biotinylation can be confirmed by a gel shift assay on a denaturing polyacrylamide gel, where the biotinylated RNA will migrate slower than the unlabeled RNA.[1]
Protocol 2: Pull-down of this compound Labeled RNA and Associated Proteins
This protocol details the capture of the biotinylated RNA-protein complexes from cellular lysates.
Materials:
-
This compound labeled RNA (from Protocol 1)
-
Control RNA (unlabeled or biotinylated control sequence)
-
Cell lysate (from cells of interest)
-
Streptavidin-coated magnetic beads[3]
-
Lysis Buffer (e.g., RIPA buffer, supplemented with protease and RNase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., high-salt buffer or SDS-PAGE loading buffer)
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Binding of Biotinylated RNA to Beads:
-
Resuspend the streptavidin-coated magnetic beads in Lysis Buffer.
-
Add the this compound labeled RNA to the beads and incubate for 30 minutes at room temperature with gentle rotation.
-
Wash the beads three times with Wash Buffer to remove unbound RNA.
-
-
Incubation with Cell Lysate:
-
Add the cell lysate (typically 0.5 - 1 mg of total protein) to the RNA-bound beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of RNA-protein complexes.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads five times with ice-cold Wash Buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the RNA-protein complexes from the beads. The elution method will depend on the downstream application:
-
For Western blotting, resuspend the beads in 1X SDS-PAGE loading buffer and boil for 5-10 minutes.
-
For mass spectrometry, elute with a high-salt buffer or by enzymatic digestion directly on the beads.
-
-
Protocol 3: Downstream Analysis of Pulled-down Proteins
A. Western Blot Analysis:
-
Separate the eluted proteins on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
B. Mass Spectrometry Analysis:
-
Sample Preparation:
-
Elute the proteins from the beads as described in Protocol 2.
-
Reduce, alkylate, and digest the proteins with trypsin overnight.
-
For quantitative analysis, label the peptides with SILAC or TMT reagents according to the manufacturer's protocols.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).
-
For quantitative data, determine the protein abundance ratios between the this compound labeled RNA pull-down and the control pull-down.
-
Perform statistical analysis to identify proteins that are significantly enriched in the experimental sample.
-
Data Presentation
Quantitative data from mass spectrometry analysis should be summarized in a clear and structured table to facilitate comparison and interpretation.
Table 1: Hypothetical Quantitative Proteomics Data from a this compound RNA Pull-down Experiment
This table presents a hypothetical example of SILAC-based quantitative proteomics results. The ratios represent the relative abundance of each protein in the this compound labeled RNA pull-down compared to a control pull-down.
| Protein ID (UniProt) | Gene Name | Protein Name | SILAC Ratio (Heavy/Light) | p-value | Number of Unique Peptides | Biological Function |
| P0CG48 | UBA52 | Ubiquitin-60S ribosomal protein L40 | 10.2 | 0.001 | 15 | Ribosome biogenesis, protein translation |
| P62308 | HNRNPA1 | Heterogeneous nuclear ribonucleoprotein A1 | 8.5 | 0.003 | 12 | mRNA processing, splicing, transport |
| Q15233 | FUS | RNA-binding protein FUS | 7.9 | 0.005 | 10 | DNA repair, RNA splicing, transcription regulation |
| P35637 | ILF2 | Interleukin enhancer-binding factor 2 | 6.3 | 0.01 | 8 | Transcription regulation, mRNA stability |
| P08670 | VIM | Vimentin | 1.2 | 0.45 | 20 | Intermediate filament, cytoskeleton |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.9 | 0.89 | 25 | Cytoskeleton, cell motility |
Visualizations
Diagrams of Workflows and Pathways
Caption: Workflow for the downstream analysis of this compound labeled RNA.
Caption: Mechanism of gene regulation by the PreQ1 riboswitch.
References
Application Notes and Protocols for PreQ1-Biotin in RNA Modification Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Queuosine (B110006) (Q) is a hypermodified nucleoside found in the wobble position of specific tRNAs (tRNA-His, tRNA-Asp, tRNA-Asn, and tRNA-Tyr) across all domains of life. This modification plays a crucial role in regulating translation efficiency and fidelity. Unlike bacteria, eukaryotes cannot synthesize queuine (B138834), the base of queuosine, de novo and must obtain it from their diet or gut microbiome. The level of queuosine modification in tRNA is dynamic and has been implicated in various cellular processes, including proliferation, stress response, and carcinogenesis.[1][2] Therefore, methods to accurately map and quantify queuosine-modified RNAs are essential for understanding their biological functions and for developing novel therapeutic strategies.
PreQ1-biotin is a powerful chemical probe for the specific labeling and enrichment of queuosine-modified RNAs. This molecule is a biotinylated analog of pre-queuosine 1 (preQ1), a precursor in the queuosine biosynthesis pathway. In a chemo-enzymatic approach termed RNA-TAG (Transglycosylation at Guanosine), the bacterial enzyme tRNA guanine (B1146940) transglycosylase (TGT) catalyzes the exchange of guanine at a specific position within a target RNA with this compound. This enables the selective biotinylation of RNAs containing a TGT recognition motif, allowing for their subsequent purification and analysis.
These application notes provide detailed protocols for using this compound to map RNA modifications and explore its applications in research and drug development.
Principle of this compound Labeling (RNA-TAG)
The RNA-TAG methodology leverages the substrate specificity of E. coli tRNA guanine transglycosylase (TGT). This enzyme naturally recognizes a specific hairpin loop structure in the anticodon of its target tRNAs and exchanges a guanine residue for preQ1. By engineering a target RNA to contain this recognition motif, TGT can be used to site-specifically incorporate this compound. The biotin (B1667282) tag then serves as a handle for affinity purification using streptavidin-coated beads, allowing for the isolation of the labeled RNA and any interacting molecules, such as RNA-binding proteins.
Data Presentation
Table 1: Quantitative Analysis of this compound Based RNA Pulldown Experiments
| Target RNA | Interacting Protein | Method of Quantification | Fold Enrichment / Change in Occupancy | Reference |
| Q-tRNA | Not specified | Ribosome profiling | Slower translation of U-ending codons for Asn and Tyr | [3] |
| Q-tRNA | Not specified | Ribosome profiling | Faster translation of C-ending codons for His and Asp | [3] |
| tRNAAsp | Not specified | Mass Spectrometry | 15% m5C at C38 without Q, >99% with Q | [4] |
| tRNAAsn | Not specified | PAQS-seq | ~13% deletion signature at Q34 | [2] |
Experimental Protocols
Protocol 1: In Vitro Transcription of Target RNA with TGT Recognition Motif
This protocol describes the synthesis of an RNA molecule containing the necessary hairpin loop for TGT-mediated labeling.
Materials:
-
Linearized plasmid DNA template containing the gene of interest upstream of a T7 promoter and the TGT recognition motif (e.g., 5'-G G G A G C A G A C T G T A A A T C T G C T C C C-3')
-
T7 RNA Polymerase
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)
-
Transcription buffer
-
RNase inhibitor
-
DNase I
-
Nuclease-free water
Procedure:
-
Assemble the in vitro transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 50 µL
-
10 µL of 5x Transcription Buffer
-
5 µL of 100 mM DTT
-
2.5 µL of each 100 mM rNTP
-
1 µg of linearized DNA template
-
1 µL of RNase inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purify the transcribed RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation or a column-based RNA purification kit.
-
Resuspend the purified RNA in nuclease-free water and quantify its concentration using a spectrophotometer.
-
Verify the integrity and size of the RNA transcript by running an aliquot on a denaturing polyacrylamide gel.
Protocol 2: this compound Labeling of RNA using TGT
This protocol details the enzymatic labeling of the in vitro transcribed RNA with this compound.
Materials:
-
Purified target RNA with TGT recognition motif
-
This compound
-
E. coli tRNA guanine transglycosylase (TGT)
-
TGT reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl2, 5 mM DTT)
-
RNase inhibitor
-
Nuclease-free water
Procedure:
-
In a nuclease-free microcentrifuge tube, set up the labeling reaction:
-
10 µg of purified target RNA
-
10 µM this compound (final concentration)
-
1 µM TGT enzyme (final concentration)
-
2 µL of 10x TGT reaction buffer
-
1 µL of RNase inhibitor
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
The biotinylated RNA can be used directly for pulldown assays or purified to remove unincorporated this compound and enzyme using an appropriate RNA cleanup kit.
Protocol 3: Streptavidin Pulldown of Biotinylated RNA and Associated Proteins
This protocol describes the enrichment of biotinylated RNA and its interacting proteins from a cell lysate.
Materials:
-
Cell lysate from the experimental condition of interest
-
This compound labeled RNA
-
Streptavidin-coated magnetic beads
-
Wash Buffer A (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40)
-
Wash Buffer B (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 1 mM EDTA, 0.1% NP-40)
-
Elution Buffer (e.g., 100 mM Tris-HCl pH 8.0, 2% SDS, 10 mM DTT)
-
Protease inhibitor cocktail
-
RNase inhibitor
Procedure:
-
Pre-clear the cell lysate by incubating with non-biotinylated control beads for 1 hour at 4°C to reduce non-specific binding.
-
Equilibrate the streptavidin-coated magnetic beads by washing them three times with Wash Buffer A.
-
Incubate the pre-cleared cell lysate with the this compound labeled RNA for 1-2 hours at 4°C with gentle rotation to allow for the formation of RNA-protein complexes.
-
Add the equilibrated streptavidin beads to the lysate-RNA mixture and incubate for another hour at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold Wash Buffer A.
-
Wash the beads two times with ice-cold Wash Buffer B.
-
Elute the captured RNA-protein complexes by resuspending the beads in Elution Buffer and incubating at 70°C for 10 minutes.
-
Separate the beads on a magnetic stand and collect the supernatant containing the eluted complexes.
-
The eluted proteins can be analyzed by Western blotting or quantitative mass spectrometry. The RNA can be isolated and analyzed by RT-qPCR or RNA sequencing.
Applications in Research and Drug Development
Mapping RNA-Protein Interactions
A primary application of this compound is the identification of proteins that interact with queuosine-modified tRNAs or other target RNAs engineered to contain the TGT recognition motif. By performing a pulldown assay followed by mass spectrometry, researchers can identify the full spectrum of proteins that bind to the RNA of interest under specific cellular conditions. This can provide insights into the regulation and function of these RNAs.
Investigating Cellular Signaling Pathways
The level of queuosine modification in tRNA has been shown to influence major cellular signaling pathways.
-
PI3K/Akt Pathway: Studies have indicated that a lack of queuosine can lead to an increase in the phosphorylation of Akt, a key component of the PI3K/Akt pathway which is involved in cell growth, proliferation, and survival.[5][6] This suggests that queuosine modification may play a role in regulating the translation of proteins involved in this pathway, such as the tumor suppressor PTEN.[5][6]
-
p53 Signaling: Queuosine levels have also been linked to the p53 signaling pathway, a critical regulator of the cell cycle and apoptosis.[5][6] Depletion of queuosine may affect the expression of p53 and its downstream targets, potentially through the regulation of proteins that stabilize p53.[6]
By using this compound to isolate queuosine-modified tRNAs and their associated polysomes, researchers can investigate how changes in queuosine levels impact the translation of specific mRNAs involved in these and other signaling pathways.
Drug Development
The enzymes involved in the queuosine modification pathway are potential targets for the development of novel therapeutics.
-
Antimicrobial Drug Discovery: Since bacteria synthesize queuine de novo, the enzymes in this pathway are attractive targets for the development of new antibiotics.[7] Inhibitors of bacterial TGT or other enzymes in the pathway could disrupt tRNA function and inhibit bacterial growth. This compound can be used in high-throughput screening assays to identify small molecules that inhibit the TGT enzyme.
-
Cancer Therapy: Aberrant queuosine modification levels have been observed in various cancers.[1][8] In some contexts, reduced Q modification is associated with increased cell proliferation.[1] Therefore, targeting the queuosine modification pathway could be a viable strategy for cancer treatment. For example, modulating the activity of the human TGT enzyme (a heterodimer of QTRT1 and QTRT2) could alter the translation of oncoproteins or tumor suppressors.[4][7] this compound can be used to study the effects of potential drug candidates on queuosine modification levels in cancer cells.
Visualizations
Caption: Experimental workflow for this compound based RNA pulldown.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of queuosine and queuosine precursors in tRNAs by direct RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding the general role of tRNA queuosine modification in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. tRNA Queuosine Modification Enzyme Modulates the Growth and Microbiome Recruitment to Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve low yield in PreQ1-biotin labeling reactions
Technical Support Center: PreQ1-Biotin Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound labeling reactions.
Troubleshooting Guide: Low Yield in this compound Labeling Reactions
Low labeling efficiency is a common issue in enzymatic reactions. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal yields in your this compound labeling experiments.
Q1: My this compound labeling reaction has a low or no yield. What are the first things I should check?
A1: When troubleshooting low yield, it's best to start by verifying the integrity of your core components and the accuracy of your reaction setup.
-
Reagent Integrity:
-
TGT Enzyme Activity: Ensure that your tRNA Guanine (B1146940) Transglycosylase (TGT) enzyme has been stored correctly, typically at -20°C or -80°C in a glycerol-containing buffer, and has not undergone multiple freeze-thaw cycles. If in doubt, test the enzyme activity with a positive control RNA known to label efficiently.
-
This compound Quality: The this compound conjugate is susceptible to degradation.[1] It should be stored desiccated at -20°C.[2] To ensure its functionality, you can perform a control reaction with a fresh batch of the reagent.
-
RNA Integrity and Purity: Your target RNA must be intact and free of contaminants. Run an aliquot on a denaturing gel to check for degradation. Ensure that your RNA preparation is free from nucleases and any inhibitors from the purification process.
-
-
Reaction Setup:
-
Correct Buffer Composition: The reaction buffer is critical for optimal enzyme activity. A common buffer composition is 100 mM HEPES pH 7.3, 20 mM MgCl₂, and 5 mM DTT.[3] Using buffers containing primary amines, such as Tris, can interfere with some biotinylation chemistries, though it is less of a concern for this specific enzymatic reaction. However, sticking to a validated buffer system is recommended.
-
Accurate Pipetting: Inaccuracies in pipetting, especially of the enzyme or limiting reagents, can significantly impact the reaction outcome. Calibrate your pipettes and ensure you are using the correct volumes.
-
Q2: I've confirmed my reagents and setup are correct, but the yield is still low. What other factors could be at play?
A2: If the basic checks do not resolve the issue, consider the following factors related to the specific components and conditions of your reaction:
-
RNA Substrate:
-
Incorrect Hairpin Structure: The TGT enzyme recognizes a specific hairpin structure, typically with a UGU motif in the loop.[4] If your RNA is not folding into the correct secondary structure, the enzyme will not be able to recognize it as a substrate. Verify the design of your RNA construct and consider performing RNA structure probing experiments if problems persist.
-
RNA Concentration: While the standard protocol uses 1 µM RNA, very low concentrations can reduce the reaction rate.[3] Conversely, very high concentrations of RNA might lead to aggregation.
-
-
Reaction Conditions:
-
Suboptimal Incubation Time: The reaction is reported to be nearly complete in 4 hours.[4] For complex RNA structures or if you are using lower enzyme concentrations, a longer incubation time may be necessary. It is advisable to perform a time-course experiment (e.g., 1, 2, 4, and 6 hours) to determine the optimal reaction time for your specific RNA.
-
Incorrect Temperature: The recommended incubation temperature is 37°C.[3] Significant deviations from this temperature can reduce the enzyme's activity.
-
Q3: How can I systematically optimize my this compound labeling reaction to improve the yield?
A3: A systematic optimization approach can help you pinpoint the ideal conditions for your specific RNA target. It is recommended to vary one parameter at a time while keeping others constant.
-
Titrate the TGT Enzyme Concentration: While the standard protocol suggests a 1:1 molar ratio of TGT to RNA, increasing the enzyme concentration can sometimes improve the yield, especially for difficult substrates. Try a range of TGT concentrations (e.g., 0.5 µM, 1 µM, 2 µM) while keeping the RNA concentration at 1 µM.
-
Vary the this compound Concentration: The standard protocol uses a 10-fold molar excess of this compound over the RNA.[3] Increasing this excess (e.g., to 20-fold or 50-fold) might enhance the reaction rate, but be mindful that very high concentrations of free biotin (B1667282) can interfere with downstream applications involving streptavidin.
-
Optimize Magnesium Concentration: Divalent cations like Mg²⁺ are crucial for the activity of many enzymes and for RNA folding.[2] While the standard buffer contains 20 mM MgCl₂, you can test a range of concentrations (e.g., 5 mM, 10 mM, 20 mM, 30 mM) to find the optimum for your specific RNA.
Frequently Asked Questions (FAQs)
Q1: What is the minimal recognition sequence for the TGT enzyme?
A1: The minimal recognition sequence for E. coli TGT is a structured hairpin of at least 17 nucleotides that contains the target guanine in a "UGU" loop motif.[4]
Q2: Can I use a different buffer for the reaction?
A2: It is highly recommended to use the optimized TGT reaction buffer (100 mM HEPES pH 7.3, 20 mM MgCl₂, 5 mM DTT).[3] Buffers containing primary amines (e.g., Tris) should generally be avoided in biotinylation, although the enzymatic nature of this reaction makes it less sensitive than NHS-ester based labeling. If you must use a different buffer, ensure the pH is within the optimal range for TGT activity (typically around 7.0-8.0).
Q3: My RNA is prone to degradation. What can I do?
A3: To prevent RNA degradation, always use nuclease-free water, pipette tips, and tubes. Adding an RNase inhibitor (e.g., Murine RNase Inhibitor) to the reaction mix is also highly recommended.[3] Ensure your RNA purification method yields high-purity RNA free of nucleases.
Q4: How can I confirm that my RNA is successfully biotinylated?
A4: Successful biotinylation can be confirmed by a gel shift assay on a denaturing polyacrylamide gel. The biotinylated RNA will have a higher molecular weight and will migrate slower than the unlabeled RNA.[2] This can be visualized by staining the gel (e.g., with SYBR Gold) or by performing a streptavidin-HRP blot.
Q5: Can I label DNA with this compound using TGT?
A5: While TGT is an RNA-modifying enzyme, studies have shown that it can be engineered to label DNA substrates that contain a similar hairpin motif.[4] However, the efficiency is generally lower than with RNA substrates.
Data Presentation
Table 1: Illustrative Data on the Effect of Reaction Parameters on this compound Labeling Efficiency
The following data is illustrative and based on general principles of enzyme kinetics and biotinylation reactions. Optimal conditions should be determined empirically for each specific RNA substrate.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Condition 3 | Yield (%) | Notes |
| TGT:RNA Ratio | 0.5:1 | 40-60 | 1:1 | 85-95 | 2:1 | >95 | A 1:1 ratio is often sufficient. Higher ratios can be used for difficult substrates. |
| This compound:RNA Ratio | 5:1 | 60-75 | 10:1 | 85-95 | 20:1 | >95 | A 10-fold excess is standard. Higher concentrations can improve efficiency but may interfere with downstream applications. |
| Incubation Time (hours) | 1 | 50-70 | 2 | 80-90 | 4 | >95 | Most of the labeling occurs within the first 2 hours, with the reaction nearing completion by 4 hours.[4] |
| MgCl₂ Concentration (mM) | 5 | 65-75 | 20 | 85-95 | 50 | 70-80 | 20 mM is generally optimal for both RNA folding and TGT activity.[3] |
| Temperature (°C) | 25 | 40-50 | 37 | 85-95 | 42 | 75-85 | TGT enzyme activity is optimal at 37°C.[3] |
Experimental Protocols
Standard Protocol for this compound Labeling of RNA
This protocol is for a standard 20 µL reaction. The reaction can be scaled up or down as needed.
Materials:
-
TGT Enzyme (e.g., E. coli TGT)
-
This compound conjugate
-
Target RNA with TGT recognition hairpin
-
10x TGT Reaction Buffer (1 M HEPES pH 7.3, 200 mM MgCl₂)
-
100 mM DTT
-
Murine RNase Inhibitor (e.g., 40 U/µL)
-
Nuclease-free water
Procedure:
-
Prepare the RNA: Thaw the target RNA on ice. Ensure the RNA is at a stock concentration that allows for a final concentration of 1 µM in the reaction.
-
Set up the reaction mix: In a nuclease-free microcentrifuge tube on ice, combine the following components in the order listed:
-
Nuclease-free water (to a final volume of 20 µL)
-
2 µL of 10x TGT Reaction Buffer
-
1 µL of 100 mM DTT (final concentration: 5 mM)
-
x µL of target RNA (to a final concentration of 1 µM)
-
0.5 µL of Murine RNase Inhibitor
-
2 µL of 100 µM this compound (final concentration: 10 µM)
-
x µL of TGT enzyme (to a final concentration of 1 µM)
-
-
Incubate the reaction: Mix the components gently by pipetting up and down. Incubate the reaction at 37°C for 2-4 hours.
-
Purify the labeled RNA: After incubation, the biotinylated RNA can be purified using standard methods such as ethanol (B145695) precipitation or spin column purification to remove the enzyme and excess this compound.
-
Verify labeling: Analyze the purified RNA using a denaturing polyacrylamide gel electrophoresis (PAGE) to confirm the successful biotinylation, which will be indicated by a shift in the molecular weight of the RNA.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound labeling.
Caption: Experimental workflow for this compound labeling.
Caption: Relationship between causes of low yield and their respective solutions.
References
- 1. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 2. Physiological magnesium concentrations increase fidelity of diverse reverse transcriptases from HIV-1, HIV-2, and foamy virus, but not MuLV or AMV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dithiothreitol (DTT) Acts as a Specific, UV-inducible Cross-linker in Elucidation of Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting high background in PreQ1-biotin pull-down assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background in PreQ1-biotin pull-down assays.
Troubleshooting Guide: High Background
High background in pull-down assays can obscure specific interactions and lead to false-positive results. The following guide addresses common causes of high background and provides systematic solutions to mitigate them.
Question: I am observing a high number of non-specific bands in my negative control (e.g., beads only or biotinylated scramble RNA) and my experimental sample. What are the potential causes and how can I reduce this background?
Answer:
High background is a common issue in pull-down assays and can stem from several factors, primarily non-specific binding of proteins or other molecules to the streptavidin beads or the biotinylated RNA probe. Here is a step-by-step guide to troubleshoot and reduce non-specific binding:
1. Inadequate Blocking of Streptavidin Beads:
-
Problem: Streptavidin-coated beads can have unoccupied sites that non-specifically bind proteins from the cell lysate.
-
Solution: Pre-block the beads before adding the biotinylated PreQ1 RNA. Common blocking agents include Bovine Serum Albumin (BSA) and yeast tRNA. It is crucial to use high-quality, nuclease-free BSA.
2. Suboptimal Washing Steps:
-
Problem: Insufficient or overly gentle washing may not effectively remove non-specifically bound proteins.
-
Solution: Optimize your washing protocol. This can be achieved by increasing the number of washes, the volume of wash buffer, or the duration of each wash. Additionally, increasing the stringency of the wash buffer can be effective.[1][2]
3. Non-Specific Binding to the Biotinylated RNA Probe:
-
Problem: Proteins may bind non-specifically to the RNA sequence or the biotin (B1667282) moiety.
-
Solution:
-
Pre-clearing the Lysate: Incubate the cell lysate with streptavidin beads alone before adding your biotinylated PreQ1 probe. This will help remove proteins that have a high affinity for the beads themselves.[2]
-
Use of Competitor RNA: Include a non-biotinylated competitor RNA, such as yeast tRNA, in the binding reaction to reduce non-specific RNA-protein interactions.[2]
-
4. Hydrophobic and Ionic Interactions:
-
Problem: Non-specific binding can be mediated by hydrophobic or ionic interactions between proteins and the beads or RNA.
-
Solution: Modify your lysis and wash buffers to disrupt these interactions. Adding non-ionic detergents and adjusting the salt concentration are common strategies.
The following table summarizes recommended modifications to buffer components to reduce non-specific binding:
| Buffer Component | Standard Concentration | Recommended Modification for High Background | Purpose |
| Salt (e.g., NaCl, KCl) | 100-150 mM | Increase to 250-500 mM[2][3] | Disrupts ionic interactions. |
| Non-ionic Detergent (e.g., Tween-20, Triton X-100) | 0.01 - 0.05% | Increase to 0.1%[3] | Reduces hydrophobic interactions. |
| Blocking Agents (in lysis/binding buffer) | Varies | Add 0.1 mg/mL Yeast tRNA, 0.1% BSA | Blocks non-specific binding sites. |
Frequently Asked Questions (FAQs)
Q1: What are the best negative controls for a this compound pull-down assay?
A1: Appropriate negative controls are crucial for interpreting your results. Recommended controls include:
-
Beads alone: Streptavidin beads incubated with the cell lysate without any biotinylated RNA. This control helps identify proteins that bind non-specifically to the beads.
-
Biotinylated scramble RNA: A biotinylated RNA probe with a scrambled sequence of a similar length and GC content as the PreQ1 riboswitch. This control helps identify proteins that bind non-specifically to RNA in general, rather than the specific structure of the PreQ1 riboswitch.
-
Unbiotinylated PreQ1 RNA: The PreQ1 riboswitch RNA without the biotin tag. This control can help identify proteins that bind to the RNA but are not being pulled down via the biotin-streptavidin interaction.
Q2: How can I confirm that my PreQ1 RNA is correctly folded and functional?
A2: The proper folding of the PreQ1 riboswitch is essential for its function. You can assess the folding and activity of your RNA through:
-
Native Gel Electrophoresis: A properly folded RNA will migrate differently than an unfolded or misfolded one. You can run the RNA on a native polyacrylamide gel to check for a single, compact band.
-
Competitive Binding Assay: Perform a competitive binding assay with the known ligand, preQ1, or a fluorescently labeled version.[4][5][6] A decrease in the pull-down of a known binding partner in the presence of excess free preQ1 would indicate specific binding to the folded riboswitch.
Q3: What concentration of biotinylated PreQ1 RNA and cell lysate should I use?
A3: The optimal concentrations of your biotinylated probe and cell lysate should be determined empirically.
-
Biotinylated PreQ1 RNA: Start with a concentration range of 50-100 pmol of biotinylated RNA for every 1-2 mg of cell lysate. Using excessive amounts of the probe can lead to increased non-specific binding.[1]
-
Cell Lysate: A starting point of 1-2 mg of total protein from your cell lysate is generally recommended. The ideal amount will depend on the abundance of your target protein(s).
Q4: Can RNase contamination affect my pull-down assay?
A4: Yes, RNase contamination is a significant concern in RNA pull-down assays. Degradation of your biotinylated PreQ1 probe will prevent the pull-down of specific binding partners. To minimize RNase activity:
-
Use RNase-free water, reagents, and labware.
-
Work in a designated RNase-free area.
-
Add an RNase inhibitor to your lysis and binding buffers.
Experimental Protocols
Detailed Protocol: this compound Pull-Down Assay
This protocol provides a general framework. Optimization of specific steps may be required for your experimental system.
-
Preparation of Biotinylated PreQ1 RNA:
-
Synthesize the PreQ1 RNA with a 3' or 5' biotin tag using in vitro transcription.
-
Purify the biotinylated RNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) followed by elution.
-
Refold the purified RNA by heating at 95°C for 2 minutes, followed by slow cooling to room temperature in an appropriate folding buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2).
-
-
Preparation of Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and RNase inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
-
Bead Preparation and Blocking:
-
Resuspend the streptavidin-coated magnetic beads and transfer the desired amount to a new tube.
-
Wash the beads three times with a wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Tween-20).
-
Block the beads by incubating them with a blocking solution (e.g., wash buffer supplemented with 1 mg/mL BSA and 0.5 mg/mL yeast tRNA) for 1 hour at 4°C with rotation.
-
-
Binding Reaction:
-
In a new tube, combine the cell lysate (1-2 mg), the refolded biotinylated PreQ1 RNA (50-100 pmol), and competitor tRNA (e.g., 10 µg).
-
Add the pre-blocked streptavidin beads to the lysate-RNA mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. For each wash, resuspend the beads completely and incubate for 5 minutes with rotation before pelleting. To increase stringency, the salt concentration in the wash buffer can be increased (e.g., up to 500 mM NaCl).
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Western blotting using specific antibodies or by mass spectrometry for identification of unknown interactors.
-
Visualizations
Caption: Workflow for a this compound pull-down assay.
Caption: Troubleshooting flowchart for high background.
References
- 1. synapsewaves.com [synapsewaves.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Reducing non-specific binding to streptavidin beads in RNA pull-downs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding to streptavidin beads in RNA pull-down experiments.
Troubleshooting Guide
High background or non-specific binding is a common issue in RNA pull-down assays. This guide provides a systematic approach to identifying and resolving the root causes of this problem.
Problem: High background of non-specific proteins in the beads-only control and/or the experimental sample.
Possible Cause 1: Insufficient Blocking of Streptavidin Beads
Streptavidin-coated beads can have non-specific binding sites that attract proteins. Inadequate blocking can lead to a high background.
Solution:
-
Pre-block the beads: Before adding the biotinylated RNA, incubate the streptavidin beads with a blocking agent to saturate non-specific binding sites. Commonly used blocking agents include Bovine Serum Albumin (BSA) and yeast tRNA.[1][2][3]
-
Optimize blocking conditions: The concentration of the blocking agent and the incubation time may need to be optimized. Refer to the table below for recommended starting concentrations.
Possible Cause 2: Ineffective Pre-clearing of the Cell Lysate
Cell lysates are complex mixtures containing numerous proteins that can non-specifically bind to the streptavidin beads.
Solution:
-
Pre-clear the lysate: Incubate the cell lysate with streptavidin beads alone (without the biotinylated RNA) to remove proteins that have an affinity for the beads.[4][5] After incubation, centrifuge to pellet the beads and use the supernatant for the pull-down assay.
Possible Cause 3: Suboptimal Washing Steps
Insufficient or overly stringent washing can lead to high background or loss of specific interactions, respectively.
Solution:
-
Increase the number of washes: Perform at least 3-5 washes after incubating the lysate with the beads.
-
Optimize wash buffer composition: The stringency of the wash buffer can be adjusted by modifying the salt and detergent concentrations. Increasing the salt concentration (e.g., from 150 mM to 250 mM NaCl or KCl) can help disrupt weaker, non-specific ionic interactions.[6][7][8] Adding a mild non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) can reduce non-specific hydrophobic interactions.[6][9]
Possible Cause 4: Non-specific RNA-Protein Interactions
Some proteins bind to RNA in a non-sequence-specific manner.
Solution:
-
Use a competitor RNA: Add a non-biotinylated competitor RNA, such as yeast tRNA or salmon sperm DNA, to the cell lysate during the binding step.[6][10][11][12][13] This will compete with your biotinylated RNA for non-specific RNA binding proteins.
Frequently Asked Questions (FAQs)
Q1: What are the best blocking agents to use for streptavidin beads in an RNA pull-down assay?
A1: Bovine Serum Albumin (BSA) and yeast tRNA are the most commonly used blocking agents.[1][2][3] BSA is a protein that blocks non-specific protein-binding sites on the beads, while yeast tRNA acts as a non-specific RNA competitor to reduce the binding of proteins that interact with RNA promiscuously.[11]
Q2: How can I optimize the salt concentration in my wash buffer?
A2: The optimal salt concentration depends on the specific RNA-protein interaction you are studying. A good starting point is a physiological salt concentration of around 150 mM NaCl or KCl.[6] To increase stringency and reduce non-specific binding, you can test a range of salt concentrations, for example, 100 mM, 150 mM, 200 mM, and 250 mM.[6] It's important to find a balance that disrupts non-specific interactions without affecting your specific RNA-protein complex.[7]
Q3: Should I pre-clear my lysate?
A3: Pre-clearing the lysate is a highly recommended step to reduce background.[4][5] By incubating your lysate with streptavidin beads before the actual pull-down, you remove proteins that would non-specifically bind to the beads, thus enriching for true interactors of your RNA bait.
Q4: What is the purpose of adding a non-ionic detergent to the wash buffer?
A4: Non-ionic detergents like Tween-20 or Triton X-100 are included in wash buffers to help reduce non-specific hydrophobic interactions between proteins and the beads or between proteins themselves.[6][9] A low concentration, typically around 0.01% to 0.1%, is usually sufficient.
Q5: Can the type of streptavidin beads affect non-specific binding?
A5: Yes, the type of beads can influence the level of non-specific binding. Streptavidin can be immobilized on different supports, such as agarose (B213101) or magnetic beads, and their surface chemistries can vary.[14] Magnetic beads can sometimes offer lower background and easier handling compared to agarose beads.[15] It is advisable to test beads from different manufacturers to find the one that provides the best signal-to-noise ratio for your specific experiment.
Data Summary Tables
Table 1: Recommended Concentrations of Blocking Agents
| Blocking Agent | Recommended Starting Concentration | Reference |
| Bovine Serum Albumin (BSA) | 1 mg/mL | [10] |
| Yeast tRNA | 0.1 - 0.25 mg/mL | [1][10] |
Table 2: Recommended Salt and Detergent Concentrations in Wash Buffers
| Component | Recommended Concentration Range | Purpose | Reference |
| NaCl or KCl | 150 mM - 500 mM | Reduce non-specific ionic interactions | [6][7] |
| Tween-20 or Triton X-100 | 0.01% - 0.1% (v/v) | Reduce non-specific hydrophobic interactions | [6][9] |
Experimental Workflow & Troubleshooting Diagrams
Caption: Experimental workflow for an RNA pull-down assay.
Caption: Troubleshooting flowchart for high non-specific binding.
References
- 1. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA [jove.com]
- 2. An Optimized Quantitative Pull-Down Analysis of RNA-Binding Proteins Using Short Biotinylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Tips for Immunoprecipitation | Rockland [rockland.com]
- 5. 8 Top Tips For Immunoprecipitation | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the Nature and Concentration of Salt on the Interaction of the HIV-1 Nucleocapsid Protein with SL3 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Usage of salmon sperm DNA in yeast transformation? - Molecular Cloning [protocol-online.org]
- 14. Assessment of Streptavidin Bead Binding Capacity to Improve Quality of Streptavidin-based Enrichment Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: TGT Enzyme and PreQ1-Biotin Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing tRNA Guanine (B1146940) Transglycosylase (TGT) for the enzymatic incorporation of PreQ1-biotin into RNA and DNA.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of TGT-mediated this compound incorporation?
A1: tRNA Guanine Transglycosylase (TGT) is an enzyme that post-transcriptionally modifies specific tRNAs. The bacterial TGT enzyme, commonly from E. coli, catalyzes the exchange of a guanine base at position 34 in the anticodon loop of specific tRNAs with pre-queuosine 1 (PreQ1). This system, termed RNA-TAG (Transglycosylation at Guanosine), can be adapted to incorporate a chemically modified PreQ1 analog, such as this compound, into an RNA or DNA molecule of interest. The RNA or DNA must contain a minimal recognition sequence, typically a structured hairpin with a "UGU" motif in the loop, for the enzyme to recognize and modify it.
Q2: What is the kinetic mechanism of the E. coli TGT enzyme?
A2: The E. coli TGT enzyme follows a ping-pong kinetic mechanism. In the first step, the enzyme binds to the tRNA substrate and cleaves the glycosidic bond of the target guanine, which is then released. This results in a covalent intermediate between the enzyme and the tRNA. Subsequently, PreQ1 (or its biotinylated analog) binds to the active site and is incorporated into the tRNA, completing the reaction and releasing the modified tRNA.
Q3: Can TGT be used to label DNA?
A3: Yes, recent studies have demonstrated that E. coli TGT can recognize and label specific DNA substrates, a process termed DNA-TAG. Similar to RNA labeling, the DNA substrate requires a specific hairpin structure for efficient modification. By optimizing the hairpin sequence, near-quantitative site-specific modification of DNA with this compound can be achieved.
Troubleshooting Guides
Issue 1: Low or No Incorporation of this compound
If you observe minimal or no biotin (B1667282) labeling of your target RNA/DNA, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Inactive TGT Enzyme | - Confirm the enzyme's expiration date and ensure it has been stored at the recommended temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles. - Test enzyme activity with a positive control substrate known to be efficiently labeled. |
| Suboptimal Reaction Conditions | - Temperature: Ensure the reaction is performed at the optimal temperature for TGT, typically 37°C. - pH: Verify that the reaction buffer is at the correct pH, usually around 7.3-7.6. - Buffer Components: Use a recommended buffer system, such as HEPES with MgCl₂ and DTT. Ensure all components are at the correct final concentrations. |
| Incorrect Substrate Conformation | - RNA/DNA Folding: Ensure your target nucleic acid is correctly folded into the required hairpin structure. This can be achieved by a heating and gradual cooling step before the reaction. - Recognition Motif: Verify that your substrate contains the correct minimal recognition sequence for TGT. |
| Inhibitors in the Reaction | - Contaminants: Ensure your RNA/DNA preparation is free from contaminants like ethanol, high salt concentrations, or residual detergents from purification steps. - Guanine Competition: High concentrations of free guanine can act as a competitive inhibitor for this compound binding. Ensure your reaction mixture does not have extraneous sources of guanine. |
| Degraded Reagents | - This compound: Ensure the this compound stock solution is fresh and has been stored correctly, protected from light and moisture. - tRNA/DNA Substrate: Verify the integrity of your nucleic acid substrate using gel electrophoresis. |
Issue 2: High Background or Non-Specific Binding in Pull-Down Assays
After successful biotinylation, you might encounter issues with non-specific binding during affinity purification with streptavidin beads.
| Potential Cause | Recommended Action |
| Insufficient Washing | - Increase the number and/or duration of wash steps after incubating the biotinylated RNA/DNA with the cell lysate and streptavidin beads. - Increase the stringency of the wash buffer by moderately increasing the salt concentration or adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20). |
| Non-specific Binding to Beads | - Pre-block the streptavidin beads with a blocking agent like BSA or yeast tRNA before adding the cell lysate. - Include a "beads only" control (without biotinylated RNA/DNA) to assess |
Preventing RNA degradation during PreQ1-biotin labeling and purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing RNA degradation during PreQ1-biotin labeling and subsequent purification.
Troubleshooting Guide
RNA degradation and inefficient labeling are common challenges in PreQ1-biotinylation experiments. This guide provides solutions to frequently encountered problems.
| Problem | Possible Cause | Recommended Solution |
| RNA Degradation (Smearing on gel) | RNase contamination from reagents, consumables, or environment.[1][2][3][4][5] | - Use certified RNase-free water, buffers, and pipette tips.[1][2][3][4][5] - Wear gloves and change them frequently.[2] - Designate a specific workspace for RNA experiments. - Treat surfaces with RNase decontamination solutions.[2] - Bake glassware at 180°C for at least 4 hours.[1] - Add an RNase inhibitor to the labeling reaction. |
| Chemical degradation from harsh buffers or prolonged incubation at high temperatures. | - Optimize reaction time and temperature. - Use buffers with appropriate pH and salt concentrations. | |
| Mechanical shearing during vortexing or pipetting. | - Mix gently by flicking the tube or pipetting slowly. - Avoid vigorous vortexing. | |
| Low Biotin (B1667282) Labeling Efficiency | Inactive tRNA guanine (B1146940) transglycosylase (TGT) enzyme. | - Use freshly prepared or properly stored TGT enzyme. - Test enzyme activity with a positive control RNA. |
| Suboptimal reaction conditions. | - Optimize the concentration of TGT enzyme, this compound, and RNA. - Adjust incubation time and temperature (e.g., 37°C for 1-2 hours). | |
| Incorrect folding of the PreQ1 riboswitch aptamer. | - Ensure the RNA is properly folded by heating at 90-95°C for 2-5 minutes followed by slow cooling to room temperature before the labeling reaction. | |
| Inhibitors in the reaction mixture. | - Purify the RNA transcript to remove any potential inhibitors from the in vitro transcription reaction. | |
| High Background/Non-specific Binding during Purification | Biotinylated proteins in the cell lysate competing for streptavidin binding. | - Pre-clear the lysate by incubating with streptavidin beads before adding the biotinylated RNA. |
| Non-specific binding of proteins or nucleic acids to streptavidin beads. | - Block streptavidin beads with RNase-free BSA and/or yeast tRNA before adding the sample. - Increase the stringency of wash buffers (e.g., higher salt concentration). | |
| Aggregation of streptavidin beads. | - Do not vortex beads excessively. Mix by gentle inversion or pipetting. - Ensure beads are fully resuspended during wash steps. | |
| Low Yield of Purified RNA | Inefficient binding of biotinylated RNA to streptavidin beads. | - Ensure sufficient incubation time for binding (e.g., 1-2 hours at room temperature or overnight at 4°C). - Confirm proper equilibration of beads with binding buffer. |
| Loss of beads during washing steps. | - Use a magnetic stand to securely pellet the beads during buffer removal. - Avoid aspirating the beads along with the supernatant. | |
| Inefficient elution of RNA from beads. | - Use an appropriate elution buffer (e.g., formamide (B127407), or a buffer with a high concentration of free biotin). - Optimize elution time and temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step to prevent RNA degradation?
A1: The most critical step is to establish and maintain an RNase-free environment. RNases are ubiquitous and can rapidly degrade RNA.[1][2][3][4][5] This includes using certified RNase-free reagents and consumables, wearing gloves, and working in a designated area for RNA handling.[1][2]
Q2: How can I confirm that my RNA is intact before proceeding with biotin labeling?
A2: You can assess the integrity of your RNA by running a sample on a denaturing agarose (B213101) or polyacrylamide gel. Intact RNA will appear as sharp, distinct bands, while degraded RNA will show up as a smear.
Q3: What is the optimal ratio of TGT enzyme to RNA for efficient labeling?
A3: The optimal enzyme-to-substrate ratio can vary. It is recommended to perform a titration experiment to determine the ideal concentration of TGT enzyme for your specific RNA. A good starting point is a 1:1 to 10:1 molar ratio of enzyme to RNA.
Q4: Can I use any biotinylated nucleotide for this labeling method?
A4: No, this method specifically utilizes a modified analog of prequeuosine1 (preQ1) that is conjugated to biotin (this compound). The E. coli tRNA guanine transglycosylase (TGT) enzyme specifically recognizes the PreQ1 moiety and exchanges it with a guanine in the context of a specific RNA hairpin structure.
Q5: How do I remove unincorporated this compound after the labeling reaction?
A5: Unincorporated this compound can be removed by standard RNA purification methods such as ethanol (B145695) precipitation or using size-exclusion spin columns. For purification of the biotinylated RNA from a complex mixture, streptavidin-coated beads are used, which will specifically bind the biotinylated molecules, and unincorporated biotin can be washed away.
Q6: What are the key considerations for designing the PreQ1 riboswitch aptamer sequence in my RNA of interest?
A6: The PreQ1 riboswitch aptamer should be inserted into a region of your RNA that allows it to fold into its proper secondary structure, which is a short hairpin. The loop of the hairpin must contain the sequence 5'-UGU-3', as the guanine in this motif is the site of exchange with this compound by the TGT enzyme.
Experimental Protocols
Detailed Methodology for this compound Labeling of RNA
This protocol describes the enzymatic labeling of an in vitro transcribed RNA containing a PreQ1 riboswitch aptamer.
Materials:
-
Purified RNA containing the PreQ1 aptamer sequence
-
Recombinant E. coli tRNA Guanine Transglycosylase (TGT)
-
This compound
-
10X TGT Reaction Buffer (e.g., 500 mM HEPES pH 7.5, 200 mM MgCl₂, 1 M NaCl)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
RNA Folding: In a nuclease-free tube, dilute the RNA to a final concentration of 1-10 µM in nuclease-free water or a suitable folding buffer. Heat the RNA solution to 95°C for 3 minutes and then allow it to cool slowly to room temperature to ensure proper folding of the aptamer.
-
Labeling Reaction Setup: In a new nuclease-free tube, prepare the labeling reaction on ice by adding the following components in order:
-
Nuclease-free water to the final volume
-
10X TGT Reaction Buffer (to a final concentration of 1X)
-
RNase Inhibitor (e.g., 40 units)
-
Folded RNA (final concentration of 1-5 µM)
-
This compound (final concentration of 10-50 µM)
-
TGT enzyme (final concentration of 1-5 µM)
-
-
Incubation: Mix the reaction gently by pipetting and incubate at 37°C for 1-2 hours.
-
Reaction Quenching (Optional): The reaction can be stopped by adding EDTA to a final concentration of 50 mM to chelate Mg²⁺, which is required for TGT activity.
-
Purification: Proceed immediately to purification of the biotinylated RNA using streptavidin-coated magnetic beads or by ethanol precipitation to remove the enzyme and unincorporated this compound.
Protocol for Purification of Biotinylated RNA using Streptavidin Magnetic Beads
Materials:
-
Biotinylated RNA sample
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA)
-
Elution Buffer (e.g., 95% formamide with 10 mM EDTA, or a buffer containing 10 mM biotin)
-
Magnetic stand
-
Nuclease-free tubes
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads by vortexing. Transfer the desired amount of beads to a nuclease-free tube. Place the tube on a magnetic stand to pellet the beads and carefully remove the storage buffer.
-
Bead Equilibration: Wash the beads three times with an excess of Binding/Wash Buffer. For each wash, resuspend the beads in the buffer, pellet them using the magnetic stand, and discard the supernatant.
-
Binding: After the final wash, resuspend the beads in Binding/Wash Buffer. Add the biotinylated RNA sample to the beads. Incubate at room temperature for 30-60 minutes with gentle rotation to allow for binding.
-
Washing: Pellet the beads using the magnetic stand and discard the supernatant. Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound molecules.
-
Elution: Resuspend the washed beads in Elution Buffer. Incubate at 65-95°C for 5-10 minutes to release the biotinylated RNA from the beads. Pellet the beads with the magnetic stand and carefully transfer the supernatant containing the purified RNA to a new nuclease-free tube.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| RNA Concentration | 1 - 10 µM | Higher concentrations may improve labeling efficiency but can also lead to aggregation. |
| This compound Concentration | 10 - 50 µM | A 5-10 fold molar excess over RNA is a good starting point. |
| TGT Enzyme Concentration | 1 - 5 µM | Optimal concentration should be determined empirically. |
| Incubation Temperature | 37°C | |
| Incubation Time | 1 - 2 hours | Longer incubation times may not necessarily increase yield and could risk RNA degradation. |
| Binding Time (Streptavidin Beads) | 30 - 60 minutes | Can be extended to overnight at 4°C for low abundance RNAs. |
| Elution Temperature | 65 - 95°C | Higher temperatures are more effective for elution but can lead to RNA degradation. |
Visualizations
Caption: Workflow for this compound labeling and purification of RNA.
Caption: Enzymatic reaction mechanism of TGT-mediated this compound labeling.
References
Sonication parameters for shearing DNA in PreQ1-biotin pull-down lysates
This technical support center provides troubleshooting guidance and frequently asked questions regarding the critical step of DNA shearing by sonication in PreQ1-biotin pull-down experiments. Proper DNA fragmentation is essential for successful enrichment and downstream analysis.
Frequently Asked Questions (FAQs)
Q1: Why is sonication necessary for this compound pull-down assays?
A1: Sonication is a crucial step to fragment chromatin into smaller, soluble pieces. In a this compound pull-down assay designed to identify DNA-protein interactions, shearing the DNA ensures that the biotin-labeled DNA regions and their associated proteins are accessible for immunoprecipitation. Without proper fragmentation, large, insoluble chromatin complexes can lead to high background and prevent the efficient pull-down of target interactions.
Q2: What is the optimal size for sheared DNA fragments in a pull-down assay?
A2: The ideal fragment size for most pull-down applications, including those analogous to Chromatin Immunoprecipitation (ChIP), is between 200 and 1000 base pairs (bp). For higher resolution mapping of interaction sites, a narrower range of 100-500 bp is often preferred[1]. The optimal size depends on the specific downstream application; for example, ChIP-seq typically requires fragments in the 100-300 bp range[2].
Q3: What are the key parameters to optimize for sonication?
A3: Optimization is critical and should be performed for each new cell type or experimental condition. The key parameters to adjust are:
-
Power Setting: Start with low power settings and gradually increase to avoid sample damage.
-
Sonication Time (On/Off Pulses): Use short pulses (e.g., 15-30 seconds "ON") followed by rest periods (e.g., 30-60 seconds "OFF") to prevent overheating[1][3][4].
-
Number of Cycles: Vary the number of sonication cycles to achieve the desired fragment size.
-
Sample Volume and Concentration: Changes in sample volume or cell density can significantly impact sonication efficiency[2][4].
-
Buffer Composition: The type and concentration of detergents in the lysis buffer can affect shearing efficiency[2].
Q4: How can I check the efficiency of my DNA shearing?
A4: After sonication, a small aliquot of the lysate should be taken to assess the fragmentation. This involves reversing the cross-links, treating with RNase A and Proteinase K to purify the DNA, and then running the sample on an agarose (B213101) gel alongside a DNA ladder. This will allow you to visualize the size distribution of your DNA fragments[4].
Troubleshooting Guide
This guide addresses common problems encountered during the sonication step of a this compound pull-down assay.
| Problem | Possible Cause | Suggested Solution |
| Under-shearing (DNA fragments are too large) | Insufficient sonication power or time. | Increase the sonication power, the number of cycles, or the "ON" pulse duration. Ensure the sonicator probe is properly immersed in the sample[1]. |
| Cell density is too high. | Reduce the number of cells per sonication tube or increase the volume of lysis buffer[4]. | |
| Inefficient cell lysis. | Ensure complete cell lysis before sonication. Consider adding a douncing step or optimizing the lysis buffer[3]. | |
| Over-shearing (DNA fragments are too small) | Excessive sonication power or time. | Reduce the sonication power, the number of cycles, or the "ON" pulse duration. |
| Sample overheating. | Ensure samples are kept on ice throughout the sonication process and allow for adequate "OFF" time between pulses for cooling[2]. | |
| High Background in Pull-Down | Incomplete chromatin fragmentation. | Large, insoluble chromatin fragments can bind non-specifically to beads[5]. Optimize sonication to achieve the target fragment size. |
| Foaming of the sample. | Foaming can denature proteins and reduce sonication efficiency. Keep the sonicator probe submerged and avoid high power settings that cause splashing[1]. | |
| Low Yield of Pulled-Down Material | Over-sonication leading to epitope damage. | Excessive sonication can generate heat and denature the protein of interest, preventing antibody binding. Use the minimum sonication energy required to achieve the desired fragmentation. |
| Sample loss due to foaming. | Foaming can lead to a loss of chromatin in air bubbles. | |
| Inconsistent Results Between Replicates | Variable sonication conditions. | Ensure all parameters (power, time, volume, cell number) are kept consistent between samples. Use a sonicator that provides consistent energy output[2][5]. |
| Inconsistent sample placement in water bath sonicators. | If using a water bath sonicator, ensure all tubes are placed in the same position for each run[6]. |
Sonication Parameter Optimization
The following table provides a starting point for optimizing sonication parameters. It is crucial to empirically determine the optimal conditions for your specific experimental setup.
| Parameter | Starting Recommendation | Optimization Strategy |
| Cell Number | 1-2 x 107 cells per 300 µL lysis buffer[4] | Adjust based on cell type and sonicator efficiency. |
| Sonication Buffer | Lysis buffer containing 0.1% - 1% SDS | Higher SDS concentrations can improve lysis but may require greater dilution post-sonication[6]. |
| Sonication Type | Water bath sonicator (e.g., Bioruptor) or Probe sonicator | Water bath sonicators are often gentler and more consistent for multiple samples[2]. |
| Power Setting | Low to Medium | Start low and incrementally increase power. |
| Pulse Duration | 15-30 seconds ON / 30-60 seconds OFF | Adjust the ON/OFF ratio to prevent overheating[1][4]. |
| Number of Cycles | 10-30 cycles | Perform a time-course experiment to determine the optimal number of cycles[3]. |
| Temperature | 4°C (on ice) | Always keep samples cold to preserve protein-DNA interactions[2]. |
Experimental Protocol: DNA Sonication for this compound Pull-Down
This protocol outlines the general steps for shearing DNA in lysates intended for this compound pull-down.
-
Cell Lysis:
-
Resuspend cross-linked cell pellets in a cold lysis buffer containing protease inhibitors. A common buffer composition is 1% SDS, 10 mM EDTA, and 50 mM Tris-HCl, pH 8.1.
-
Incubate on ice for 10 minutes to ensure complete lysis.
-
-
Sonication:
-
Place the lysate tubes in an ice-water bath.
-
If using a probe sonicator, ensure the tip is submerged approximately 1/4 inch into the sample without touching the sides or bottom of the tube.
-
If using a water bath sonicator, fill all slots in the tube holder with tubes containing equal volumes of sample or water for balanced energy distribution[4].
-
Sonicate using short pulses (e.g., 30 seconds ON, 30 seconds OFF) for a total of 10-30 cycles[4].
-
The lysate should become clear and less viscous after successful sonication.
-
-
Post-Sonication Processing:
-
Centrifuge the sonicated lysates at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet any insoluble debris[4].
-
Carefully transfer the supernatant, which contains the sheared chromatin, to a new pre-chilled tube. This is the lysate that will be used for the this compound pull-down.
-
-
Quality Control:
-
Take a small aliquot (e.g., 20 µL) of the sheared chromatin for quality control.
-
Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 4 hours or overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Run the purified DNA on a 1.5-2% agarose gel to visualize the fragment size distribution[4].
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. An optimized chromatin immunoprecipitation protocol using Staph-seq for analyzing genome-wide protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Critical Parameters for Efficient Sonication and Improved Chromatin Immunoprecipitation of High Molecular Weight Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of PreQ1-Biotin Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing PreQ1-biotin as a molecular probe, ensuring its specific interaction with the target of interest is paramount for the generation of reliable and reproducible data. This guide provides a comparative overview of key methods to validate the specificity of this compound labeling, complete with experimental protocols and supporting data to aid in the selection of the most appropriate validation strategy.
The covalent attachment of biotin (B1667282) to PreQ1 (pre-queuosine 1), a precursor to the modified nucleoside queuosine, creates a powerful tool for the affinity-based isolation and detection of molecules that interact with this ligand, primarily PreQ1 riboswitches. However, the introduction of the biotin moiety has the potential to alter the binding affinity and specificity of the parent molecule. Therefore, rigorous validation is essential to confirm that the observed interactions are biologically relevant and not artifacts of the biotin tag.
This guide explores three primary methodologies for validating this compound specificity: Competitive Binding Assays, Negative Control Pull-Down Assays, and Biophysical Affinity Measurements. Each method offers distinct advantages and provides complementary information to build a comprehensive picture of labeling specificity.
Comparative Analysis of Validation Methods
The choice of validation method will depend on the specific experimental context, available resources, and the level of quantitative detail required. The following table summarizes the key characteristics of each approach.
| Validation Method | Principle | Key Outputs | Throughput | Cost | Expertise Required |
| Competitive Binding Assay | Competition between this compound and unlabeled PreQ1 for binding to the target RNA. | IC50 value of unlabeled PreQ1, confirmation of binding to the same site. | High | Low to Medium | Moderate |
| Negative Control Pull-Down | Comparison of this compound pull-down efficiency with non-specific or mutated RNA targets. | Qualitative or semi-quantitative assessment of off-target binding. | Medium | Medium | Moderate |
| Biophysical Affinity Measurement (ITC/SPR) | Direct measurement of the binding affinity (KD) of PreQ1 and this compound to the target RNA. | Quantitative KD values, thermodynamic parameters (ITC). | Low | High | High |
Experimental Protocols and Data
Competitive Binding Assay
This assay directly assesses whether this compound and unlabeled PreQ1 bind to the same site on the target RNA. A fixed concentration of this compound is incubated with the target RNA in the presence of increasing concentrations of unlabeled PreQ1. A decrease in the pull-down signal of this compound with increasing concentrations of unlabeled PreQ1 indicates specific competition for the same binding pocket.
Experimental Protocol:
-
Prepare RNA Target: Synthesize or purchase the target RNA containing the PreQ1 riboswitch. Ensure the RNA is properly folded.
-
Biotin Pull-Down: Immobilize streptavidin beads in a microtiter plate or spin columns.
-
Competition Reaction: In separate wells, incubate a constant concentration of this compound (e.g., at its KD concentration) and the target RNA with a serial dilution of unlabeled PreQ1 (e.g., from 0 to 1000-fold molar excess).
-
Incubation: Incubate the reactions to allow binding to reach equilibrium.
-
Washing: Wash the beads to remove unbound components.
-
Elution and Detection: Elute the bound RNA and quantify using a suitable method (e.g., qRT-PCR or fluorescence if the RNA is labeled).
-
Data Analysis: Plot the percentage of bound this compound as a function of the unlabeled PreQ1 concentration and determine the IC50 value.
Expected Quantitative Data:
| Unlabeled PreQ1 (nM) | % this compound Bound |
| 0 | 100 |
| 1 | 95 |
| 10 | 75 |
| 50 | 52 |
| 100 | 30 |
| 500 | 10 |
| 1000 | 5 |
This data would yield an IC50 value in the low nanomolar range, similar to the known affinity of natural PreQ1, indicating specific binding.
Negative Control Pull-Down Assay
This method relies on the use of appropriate negative controls to demonstrate that the interaction between this compound and the target RNA is specific. Key negative controls include using a scrambled RNA sequence that is not expected to bind PreQ1, or a mutant version of the riboswitch with a disrupted PreQ1 binding site.
Experimental Protocol:
-
Prepare RNA Targets: Synthesize or purchase the wild-type target RNA, a scrambled control RNA of similar length and GC content, and a mutant target RNA (e.g., with point mutations in the PreQ1 binding pocket).
-
Biotin Pull-Down: To separate tubes containing streptavidin beads, add this compound.
-
Binding Reaction: Add equal concentrations of the wild-type, scrambled, and mutant RNAs to their respective tubes. Include a "beads-only" control with no RNA.
-
Incubation and Washing: Incubate to allow binding, followed by stringent washing steps.
-
Elution and Analysis: Elute the bound RNA and analyze by gel electrophoresis and/or qRT-PCR.
Expected Results:
A successful validation will show a strong band or high signal for the wild-type RNA, with little to no signal for the scrambled and mutant RNA controls, as well as the beads-only control.
Biophysical Affinity Measurement
Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide highly quantitative data on binding affinity (dissociation constant, KD).[1][2][3] By comparing the KD of unlabeled PreQ1 to that of this compound, one can directly assess the impact of the biotin tag on binding. A minimal change in KD suggests the biotin modification does not significantly interfere with the natural interaction.
Experimental Protocol (ITC):
-
Sample Preparation: Prepare highly pure and concentrated solutions of the target RNA and both unlabeled PreQ1 and this compound in the same buffer.
-
ITC Measurement: Load the RNA into the sample cell of the calorimeter and the ligand (PreQ1 or this compound) into the injection syringe.
-
Titration: Perform a series of injections of the ligand into the RNA solution, measuring the heat change after each injection.
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH) of binding.[4]
Expected Quantitative Data:
| Ligand | KD (nM) | Stoichiometry (n) |
| PreQ1 | 25 ± 3 | 1.05 ± 0.05 |
| This compound | 35 ± 5 | 1.02 ± 0.07 |
A small increase in the KD for this compound compared to unlabeled PreQ1 would indicate that the biotin tag has a minor, acceptable effect on binding affinity.
Visualizing the Validation Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the competitive binding assay and the logic of using negative controls.
Caption: Workflow for the Competitive Binding Assay.
Caption: Logic of Negative Controls for Specificity Validation.
Conclusion
Validating the specificity of this compound labeling is a critical step to ensure the reliability of downstream applications. By employing a combination of competitive binding assays, rigorous negative controls, and quantitative biophysical measurements, researchers can confidently ascertain the on-target activity of their biotinylated probes. This guide provides a framework for designing and interpreting these essential validation experiments, ultimately leading to more robust and impactful scientific findings.
References
- 1. Monitoring RNA-ligand interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Isothermal Titration Calorimetry in RNA Biochemistry and Biophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ITC Analysis of Ligand Binding to PreQ1 Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
PreQ1-Biotin Shines in RNA Affinity Purification: A Head-to-Head Comparison with Traditional Methods
For researchers, scientists, and drug development professionals, the efficient and specific isolation of RNA molecules is a critical bottleneck in understanding complex biological processes and developing novel therapeutics. A novel method utilizing PreQ1-biotin offers significant advantages over traditional RNA affinity purification techniques, promising higher specificity, yield, and versatility. This guide provides an objective comparison of this compound with established methods, supported by available experimental data and detailed protocols.
The study of RNA-protein interactions, RNA structure, and RNA-based drug discovery relies on the ability to isolate specific RNA molecules from complex cellular environments. Traditional methods, while widely used, often suffer from limitations such as low specificity, harsh elution conditions, and the requirement for genetically encoded tags. The this compound system, a chemo-enzymatic approach, emerges as a powerful alternative that addresses many of these challenges.
Unveiling the Superiority of this compound
The this compound method, often referred to as RNA-TAG, leverages the enzymatic activity of E. coli tRNA guanine (B1146940) transglycosylase (TGT). This enzyme specifically recognizes a short, 25-nucleotide hairpin structure, the PreQ1 riboswitch, and covalently attaches a biotinylated PreQ1 analogue (this compound) to a specific guanine residue within this motif.[1][2][3] This site-specific and covalent labeling allows for highly stringent purification conditions, leading to superior purity of the isolated RNA.
In contrast, traditional methods often rely on non-covalent interactions. For instance, the widely used oligo(dT) affinity chromatography for mRNA purification depends on the hybridization of the poly(A) tail of mRNA to immobilized oligo(dT) probes. While effective for bulk mRNA isolation, it lacks the specificity to isolate a single mRNA species and can suffer from the co-purification of non-polyadenylated RNAs. Another common approach involves the use of RNA aptamers, such as the streptavidin-binding aptamer, which are genetically fused to the RNA of interest.[4] While offering higher specificity than oligo(dT) methods, the non-covalent nature of the aptamer-ligand interaction can lead to dissociation and lower recovery rates under stringent washing conditions.
A key advantage of the this compound system is the strength of the biotin-streptavidin interaction, which is one of the strongest non-covalent bonds known in nature.[5] This allows for extremely stringent washing steps to remove non-specific binders, resulting in a highly pure sample of the target RNA and its interacting partners. Furthermore, the enzymatic labeling can be performed in vitro on transcribed RNA or directly within cell lysates, offering flexibility for various experimental designs.[5]
Quantitative Performance Metrics
| Parameter | This compound (RNA-TAG) | Oligo(dT) Magnetic Beads | Streptavidin Aptamer |
| RNA Recovery/Yield | ~130-fold enrichment of target RNA[5] | ~71-75% recovery of target mRNA[6] | Elution efficiency of 47-70%[7] |
| Purity | High (due to covalent labeling and stringent washes) | Moderate (potential for non-specific binding) | Moderate to High (dependent on washing conditions) |
| Specificity | High (site-specific enzymatic labeling) | Low (targets all polyadenylated mRNAs) | High (specific aptamer-ligand interaction) |
| Binding Principle | Covalent enzymatic modification | Watson-Crick base pairing | RNA aptamer folding and ligand binding |
| Elution Conditions | Harsh (requires enzymatic or chemical cleavage of the RNA or tag) or relies on release from streptavidin which can be inefficient for covalently bound biotin (B1667282). A common approach is on-bead analysis. | Mild (low salt buffer or heat) | Mild (competition with free biotin)[4] |
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the methodologies, the following section details the experimental protocols for this compound based RNA affinity purification and a representative traditional method, streptavidin aptamer-based purification.
This compound (RNA-TAG) Experimental Workflow
The this compound workflow involves enzymatic labeling of the target RNA followed by affinity purification.
Caption: Workflow for this compound RNA affinity purification.
Materials:
-
Target RNA containing the PreQ1 recognition hairpin
-
Recombinant E. coli tRNA guanine transglycosylase (TGT)
-
This compound
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl2, 2 mM DTT)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., high salt, low salt, and detergent-containing buffers)
-
Elution buffer (if applicable) or reagents for on-bead analysis
Procedure:
-
Enzymatic Labeling:
-
In a microfuge tube, combine the target RNA, TGT enzyme, and this compound in the reaction buffer.
-
Incubate the reaction at 37°C for 1-2 hours to allow for efficient labeling.
-
(Optional) The reaction can be stopped by adding EDTA or by heat inactivation.
-
-
Affinity Purification:
-
Equilibrate the streptavidin-coated magnetic beads by washing them with a suitable binding buffer.
-
Add the labeling reaction mixture to the equilibrated beads and incubate with gentle rotation to allow the biotinylated RNA to bind to the streptavidin.
-
Separate the beads from the supernatant using a magnetic stand.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound molecules. The number and stringency of the washes can be optimized for the specific application.
-
-
Elution or On-Bead Analysis:
-
For elution, incubate the beads with an appropriate elution buffer. However, due to the strong biotin-streptavidin interaction, elution can be inefficient.
-
Alternatively, and more commonly, downstream applications such as RT-qPCR, enzymatic assays, or mass spectrometry can be performed directly on the beads with the captured RNA or RNA-protein complexes.
-
Traditional Method: Streptavidin Aptamer-Based RNA Affinity Purification
This method involves the use of an RNA aptamer that specifically binds to streptavidin.
Caption: Workflow for streptavidin aptamer-based RNA purification.
Materials:
-
Target RNA containing a streptavidin-binding aptamer
-
Streptavidin-coated magnetic beads
-
Lysis/Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl2, 2 mM DTT)
-
Wash buffer (e.g., Lysis/Binding buffer with increased salt concentration)
-
Elution buffer (Lysis/Binding buffer supplemented with 5 mM biotin)
Procedure:
-
Preparation of Cell Lysate/RNA Sample:
-
Prepare a cell lysate containing the aptamer-tagged RNA or have a solution of in vitro transcribed aptamer-tagged RNA.
-
-
Binding:
-
Equilibrate the streptavidin-coated magnetic beads with Lysis/Binding buffer.
-
Incubate the RNA sample with the equilibrated beads with gentle rotation to allow the aptamer to bind to the streptavidin.
-
-
Washing:
-
Separate the beads from the supernatant using a magnetic stand.
-
Wash the beads multiple times with Wash buffer to remove non-specific binders.
-
-
Elution:
-
Resuspend the beads in Elution buffer containing free biotin.
-
Incubate to allow the free biotin to compete with the RNA aptamer for binding to streptavidin, thus releasing the RNA into the supernatant.
-
Separate the beads and collect the supernatant containing the purified RNA.
-
Logical Relationship: Specificity in RNA Affinity Purification
The choice of purification method directly impacts the specificity of the isolated RNA.
Caption: Specificity comparison of RNA purification methods.
Conclusion
The this compound based RNA affinity purification method presents a significant advancement over traditional techniques. Its ability to covalently and site-specifically label a target RNA allows for highly stringent purification, leading to exceptional purity and the potential for high recovery. While traditional methods like oligo(dT) and aptamer-based purification remain valuable for specific applications, the this compound system offers a superior solution for researchers seeking to isolate specific RNA molecules and their interacting partners with high fidelity. As the field of RNA biology continues to expand, the adoption of such advanced and robust methodologies will be crucial for groundbreaking discoveries.
References
- 1. A Novel Method to Isolate RNase MRP Using RNA Streptavidin Aptamer Tags [en.bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 4. A Novel Method to Isolate RNase MRP Using RNA Streptavidin Aptamer Tags [bio-protocol.org]
- 5. rndsystems.com [rndsystems.com]
- 6. scispace.com [scispace.com]
- 7. An optimized streptavidin-binding RNA aptamer for purification of ribonucleoprotein complexes identifies novel ARE-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
Data Presentation: A Comparative Overview of RNA Labeling Techniques
An Objective Comparison of Site-Specific RNA Labeling Methods for Researchers and Drug Development Professionals
In the dynamic fields of molecular biology and drug development, the ability to precisely label and track RNA molecules is paramount for unraveling complex cellular processes and developing targeted therapeutics. This guide provides a comprehensive comparison of alternative methods for site-specific RNA labeling, offering researchers, scientists, and drug development professionals the insights needed to select the most suitable technique for their experimental goals. We present a detailed analysis of various labeling strategies, supported by quantitative data and step-by-step experimental protocols.
The selection of an appropriate RNA labeling method hinges on factors such as the desired labeling site, efficiency, and potential impact on RNA structure and function. The following table summarizes the key quantitative parameters of prominent site-specific RNA labeling techniques.
| Method Category | Specific Method | Principle | Labeling Site | Typical Labeling Efficiency | Key Considerations |
| Metabolic Labeling | 4sU-tagging (e.g., SLAM-seq, TUC-seq) | Incorporation of 4-thiouridine (B1664626) (4sU) into newly transcribed RNA followed by chemical conversion.[1] | Throughout the transcript (uridine positions) | >90% for SLAM-seq and TUC-seq protocols.[1][2] | Requires cell permeability to the nucleoside analog; potential for off-target effects at high concentrations.[1] |
| 5-EU-tagging | Incorporation of 5-ethynyluridine (B57126) (EU) into nascent RNA followed by click chemistry-based detection.[1] | Throughout the transcript (uridine positions) | High correlation with transcriptional activity.[1] | Relies on bioorthogonal chemistry for visualization, which can be highly specific. | |
| Chemo-enzymatic Labeling | 3' End-Labeling (T4 RNA Ligase) | Enzymatic addition of a labeled nucleotide to the 3' hydroxyl terminus of RNA.[1] | 3' end | Variable, can be optimized for specific RNAs.[1] | Labeling is restricted to the 3' terminus; efficiency can be influenced by RNA secondary structure. |
| 5'-Cap Labeling (Methyltransferase) | Enzymatic transfer of a modified group from an S-adenosylmethionine (SAM) analog to the 5' cap of RNA.[3][4] | 5' cap (N7 position of guanine) | Efficient for capped RNAs.[4] | Specific to capped RNAs; requires engineered methyltransferases and modified SAM analogs. | |
| RNA-TAG | tRNA guanine (B1146940) transglycosylase (TGT) exchanges a specific guanine with a modified nucleobase analog.[5] | Internal, specific guanosine (B1672433) within a recognition hairpin | Highly efficient and site-specific.[5] | Requires the introduction of a specific hairpin recognition sequence into the target RNA. | |
| Post-transcriptional Chemical Labeling | Periodate Oxidation & Amine/Hydrazide Coupling | Chemical oxidation of the 3'-terminal ribose to a dialdehyde, followed by reaction with an amine- or hydrazide-containing label.[6][7] | 3' end | High yields can be achieved with optimization.[6][7] | Specific to the 3' end; the chemical treatment can potentially damage the RNA. |
| Click Chemistry (e.g., CuAAC, SPAAC) | Covalent reaction between an azide (B81097) and an alkyne-modified nucleotide incorporated into the RNA.[8][9] | Can be site-specific depending on the method of introducing the modified nucleotide | High efficiency and specificity of the click reaction itself.[8][9] | Requires prior incorporation of a bioorthogonal handle (azide or alkyne) into the RNA. | |
| Genetic Alphabet Expansion | Unnatural Base Pair (UBP) Transcription | Site-specific incorporation of a functionalized unnatural nucleotide during in vitro transcription.[10] | Any desired position within the transcript | High yields and specificity have been reported for various RNAs.[10][11] | Requires a custom DNA template containing the unnatural base pair and the corresponding unnatural nucleoside triphosphate. |
Mandatory Visualization: Experimental Workflows
To facilitate a clearer understanding of the methodologies, the following diagrams illustrate the experimental workflows for key RNA labeling techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. A comparison of metabolic labeling and statistical methods to infer genome-wide dynamics of RNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategic labelling approaches for RNA single-molecule spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Enzymatic covalent labeling of RNA with RNA transglycosylation at guanosine (RNA-TAG) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific dual-color labeling of long RNAs for single-molecule spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for efficient fluorescence 3′ end-labeling of native noncoding RNA domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
Unveiling RNA-Ligand Interactions: A Comparative Guide to Cross-Validating PreQ1-Biotin Results
PreQ1-biotin is a biotinylated analog of pre-queuosine 1 (PreQ1), a metabolite that binds to specific RNA structures known as riboswitches to regulate gene expression in bacteria. By leveraging the high-affinity interaction between biotin (B1667282) and streptavidin, this compound enables the selective capture and enrichment of RNAs that bind to PreQ1. While this technique is invaluable for initial screening and identification, orthogonal validation methods are crucial to confirm the specificity and nature of these interactions. This guide explores key techniques for cross-validation: Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Sequencing (SHAPE-Seq).
Comparative Analysis of Validation Techniques
To facilitate a clear understanding of the strengths and limitations of each validation method, the following table summarizes their key characteristics.
| Technique | Principle | Information Gained | Throughput | Sample Requirement | Key Advantages | Limitations |
| This compound Pull-down | Affinity capture of biotinylated ligand-RNA complexes using streptavidin beads. | Identification of potential RNA binders. | High | Moderate | Excellent for discovery; relatively simple workflow. | Prone to false positives; provides limited quantitative data on binding affinity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a macromolecule. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][2][3] | Low | High | Provides a complete thermodynamic profile of the interaction; label-free.[2][4] | Requires large amounts of pure sample; not suitable for very weak or very strong interactions.[3] |
| NMR Spectroscopy | Measures changes in the chemical environment of atomic nuclei upon ligand binding. | Structural details of the binding site, conformational changes, and binding affinity.[5][6] | Low | High | Provides high-resolution structural information in solution.[5] | Requires specialized equipment and expertise; challenging for large RNAs. |
| SHAPE-Seq | Probes RNA secondary and tertiary structure by chemical modification of flexible nucleotides. | Nucleotide-resolution information on RNA structure and ligand-induced conformational changes.[7] | High | Low to Moderate | Provides structural context for ligand binding in vitro and in vivo.[7] | Indirect measure of binding; interpretation can be complex. |
Experimental Protocols for Cross-Validation
To ensure reproducibility and accuracy, detailed experimental protocols are essential. The following sections outline the methodologies for the key validation techniques discussed.
This compound Pull-Down Assay Coupled with Mass Spectrometry
This method is a primary tool for identifying proteins or other molecules that interact with a specific RNA bound to this compound.
Protocol:
-
Bait Preparation: Synthesize or obtain this compound.
-
Cell Lysate Preparation: Prepare cell lysates under conditions that preserve RNA-protein interactions.
-
Binding Reaction: Incubate the cell lysate with this compound to allow the formation of this compound-RNA-protein complexes.
-
Complex Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated complexes.[8]
-
Washing: Perform stringent washes to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic profile of the interaction.[1][2][3]
Protocol:
-
Sample Preparation: Prepare purified RNA (in the sample cell) and PreQ1 ligand (in the syringe) in the same buffer to minimize heat of dilution effects.[1] Samples must be degassed prior to the experiment.[1]
-
Titration: Inject small aliquots of the PreQ1 solution into the RNA solution while monitoring the heat change.
-
Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1]
NMR Spectroscopy
NMR spectroscopy provides high-resolution structural information about RNA-ligand interactions in solution.
Protocol:
-
Sample Preparation: Prepare a sample of uniformly ¹⁵N- or ¹³C-labeled RNA.
-
Initial Spectra: Record a baseline NMR spectrum of the free RNA.
-
Titration: Gradually add unlabeled PreQ1 ligand to the RNA sample and record spectra at each titration point.
-
Chemical Shift Perturbation Mapping: Analyze the changes in the chemical shifts of the RNA's nuclei upon ligand binding to identify the binding site and determine the dissociation constant (Kd).
SHAPE-Seq
SHAPE-Seq probes RNA structure at single-nucleotide resolution by reacting flexible nucleotides with a chemical reagent.[7]
Protocol:
-
RNA Preparation: Prepare the target RNA and fold it in the presence and absence of the PreQ1 ligand.
-
Chemical Modification: Treat the RNA with a SHAPE reagent (e.g., 1M7 or NAI).
-
Reverse Transcription: Perform reverse transcription on the modified RNA. The SHAPE adducts cause the reverse transcriptase to stall or incorporate a mutation at the modification site.
-
Sequencing and Analysis: Sequence the resulting cDNA and analyze the data to generate a reactivity profile. Differences in the reactivity profiles between the ligand-bound and unbound states reveal the structural changes induced by ligand binding.
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context of PreQ1, the following diagrams are provided.
Caption: Cross-validation workflow for this compound results.
Caption: PreQ1 riboswitch signaling pathway.
Conclusion
The validation of RNA-ligand interactions identified through this compound pull-down assays is a critical step in ensuring the reliability of research findings. By employing a multi-pronged approach that includes quantitative biophysical techniques like ITC, high-resolution structural methods such as NMR, and in-depth structural probing with SHAPE-Seq, researchers can build a comprehensive and robust understanding of these interactions. This guide provides the necessary framework for designing and executing a thorough cross-validation strategy, ultimately leading to more impactful and reproducible scientific discoveries.
References
- 1. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring RNA-ligand interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Ligand-observed NMR techniques to probe RNA-small molecule interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idp.springernature.com [idp.springernature.com]
- 7. Characterizing RNA structures in vitro and in vivo with selective 2′-hydroxyl acylation analyzed by primer extension sequencing (SHAPE-Seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA Pull Down: Principles, Probe Design, and Data Analysis - Creative Proteomics [iaanalysis.com]
- 9. Recent progress in mass spectrometry-based strategies for elucidating protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to RNA Biotinylation: Comparing PreQ1-Biotin Labeling with Alternative Methods
For researchers, scientists, and drug development professionals engaged in the study of RNA, the ability to efficiently and specifically label RNA molecules is paramount. Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a cornerstone technique for RNA research, enabling a wide array of applications including affinity purification, protein interaction studies, and cellular localization analyses. This guide provides an objective comparison of PreQ1-biotin labeling with other common RNA biotinylation methods, supported by available experimental data and detailed protocols to inform the selection of the most suitable technique for your research needs.
Quantitative Comparison of RNA Biotinylation Methods
The choice of an RNA biotinylation strategy is dictated by factors such as the desired labeling location (5'-end, 3'-end, internal), the nature of the RNA (in vitro transcribed or cellular), and the required labeling efficiency. The following tables summarize the key quantitative metrics for this compound labeling and its alternatives.
| Method | Labeling Principle | Typical Labeling Efficiency | Specificity | Key Advantages | Key Limitations |
| This compound (RNA-TAG) | Enzymatic exchange of a specific guanine (B1146940) in a recognition hairpin with a this compound analog via tRNA guanine transglycosylase (TGT). | High (e.g., 145-fold enrichment of target RNA from cell lysates). | Site-specific within a defined RNA hairpin motif. | High specificity for target RNA in a mixed population; covalent and stable labeling. | Requires genetic encoding of the recognition hairpin into the target RNA. |
| 3'-End Labeling (Poly(A) Polymerase) | Enzymatic addition of biotinylated ATP analogs to the 3'-hydroxyl terminus of RNA. | High; extension of the primer RNA can be virtually complete (~97.5% labeled). | Specific to the 3'-end. | Simple, efficient, and broadly applicable to RNAs regardless of sequence. | Can add multiple biotinylated nucleotides, leading to a heterogeneous product. |
| 3'-End Labeling (φ29 DNA Polymerase) | Template-directed addition of a single biotinylated deoxynucleotide to the 3'-end of an RNA primer. | Close to 100% for monobiotinylation. | Site-specific at the 3'-end. | Produces a homogeneously monobiotinylated product. | Requires a specific DNA template complementary to the RNA's 3'-end. |
| 3'-End Labeling (T4 RNA Ligase) | ATP-dependent ligation of a biotinylated cytidine (B196190) (bis)phosphate (pCp-biotin) to the 3'-hydroxyl terminus of RNA. | Variable; can range from 50% to 100% but is often described as "not very efficient". | Specific to the 3'-end. | Can be used for single biotin addition. | Lower efficiency compared to other enzymatic methods; requires high substrate concentrations. |
| Co-transcriptional Labeling | Incorporation of biotinylated nucleotide triphosphates (e.g., Biotin-16-UTP) during in vitro transcription by RNA polymerases. | Dependent on the ratio of biotinylated to unmodified NTPs. A 35% substitution is often recommended for a balance between labeling and yield. | Random incorporation at positions corresponding to the biotinylated nucleotide. | Allows for internal labeling of long RNA transcripts. | High levels of biotin incorporation can reduce transcription efficiency and may interfere with RNA structure and function. |
Experimental Workflows and Protocols
Detailed methodologies are critical for reproducible and efficient RNA labeling. Below are the experimental workflows for the discussed biotinylation techniques, visualized using diagrams, followed by generalized protocols.
This compound Labeling (RNA-TAG) Workflow
The RNA-TAG method offers high specificity by targeting an engineered hairpin motif within the RNA of interest.
Safety Operating Guide
Proper Disposal of PreQ1-Biotin: A Step-by-Step Guide for Laboratory Personnel
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides detailed, step-by-step guidance for the safe disposal of PreQ1-biotin, a biotin-conjugated preQ1 substrate utilized in RNA and DNA labeling techniques. While some suppliers may ship this compound as a non-hazardous chemical, it is crucial to note that the prequeosine1 (preQ1) component has associated hazards. Therefore, a cautious approach to its disposal is required.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling and disposal of this compound and its solutions should be performed inside a certified chemical fume hood to minimize the risk of inhalation.
Quantitative Data Summary
For quick reference, the key chemical and physical properties of this compound and its common solvents are summarized below.
| Property | This compound | Dimethyl Sulfoxide (DMSO) | Ethanol |
| Molecular Formula | C₂₃H₃₆N₈O₃S | C₂H₆OS | C₂H₅OH |
| Molecular Weight | 504.65 g/mol | 78.13 g/mol | 46.07 g/mol |
| Appearance | White to off-white solid | Clear, colorless liquid | Clear, colorless liquid |
| Solubility | Soluble to 20 mM in DMSO and to 5 mM in ethanol | Miscible with water and many organic solvents | Miscible with water |
| Storage | Store at -20°C | Store at room temperature | Store at room temperature |
Disposal Protocols
The proper disposal method for this compound depends on its physical state (solid or in solution).
Disposal of Solid this compound Waste
Unused or expired solid this compound should be treated as hazardous chemical waste.
Methodology:
-
Containerization: Place the solid this compound in a clearly labeled, sealed, and chemically compatible waste container. The container should be designated for solid chemical waste.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal of this compound Solutions
Solutions of this compound, typically prepared in DMSO or ethanol, must be disposed of as liquid hazardous waste. Do not dispose of these solutions down the drain.
Methodology for this compound in DMSO or Ethanol:
-
Waste Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. Separate containers should be used for halogenated and non-halogenated solvent waste, as per your institution's guidelines.
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste," the full names of all chemical constituents (e.g., "this compound, Dimethyl Sulfoxide"), their approximate concentrations or percentages, and the accumulation start date.
-
Storage: Store the waste container in a designated satellite accumulation area, such as a fume hood or a flammable storage cabinet, away from ignition sources. Ensure the container is kept tightly closed when not in use.
-
Disposal: Once the container is full or has reached its designated accumulation time limit, contact your institution's EHS for collection and proper disposal.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the proper disposal procedure, the following workflow diagram has been created using the DOT language.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
